molecular formula C6H6O2S B186584 3-Thiophenacetic acid CAS No. 6964-21-2

3-Thiophenacetic acid

Cat. No.: B186584
CAS No.: 6964-21-2
M. Wt: 142.18 g/mol
InChI Key: RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>3-Thiopheneacetic acid acts as monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium(III) complexes. Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid).>

Properties

IUPAC Name

2-thiophen-3-ylacetic acid
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InChI

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
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InChI Key

RCNOGGGBSSVMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O2S
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Related CAS

114815-74-6
Record name Poly(3-thiopheneacetic acid)
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DSSTOX Substance ID

DTXSID10219904
Record name 3-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Thiopheneacetic acid
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CAS No.

6964-21-2
Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-thienylacetic acid
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Record name 3-THIOPHENACETIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Thiophenacetic Acid (CAS: 6964-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, also known as 3-thienylacetic acid, is an organosulfur compound featuring a thiophene ring substituted with an acetic acid group at the 3-position.[1][2] This versatile molecule serves as a crucial building block in various scientific fields, from materials science to medicinal chemistry.[3][4] Its unique structural and electronic properties, imparted by the sulfur-containing aromatic ring, make it a valuable precursor for the synthesis of conductive polymers, a capping agent in the formation of nanoparticles, and a key scaffold in the development of novel therapeutics.[3][5] This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, key experimental protocols, and its role in relevant biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 6964-21-2[6][7]
Molecular Formula C₆H₆O₂S[6][7]
Molecular Weight 142.18 g/mol [6][7]
Appearance Off-white to beige crystalline flakes or powder[3][8]
Melting Point 73-81 °C[6][9]
Boiling Point 129 °C at 2.5 mmHg[3][9]
Solubility Very soluble in water. Soluble in polar solvents like alcohols.[3][8][9]
pKa 4.25 ± 0.10 (Predicted)[3][10]
Density ~1.336 - 1.365 g/cm³ (estimate)[1][3]
Table 2: Spectroscopic Data Summary
TechniqueKey FeaturesReference(s)
¹H NMR Spectral data available for characterization.[4]
Mass Spectrometry Electron ionization mass spectrum available for analysis.[11]
Infrared (IR) Spectroscopy Gas-phase IR spectrum available.[12]

Key Applications and Experimental Protocols

This compound is a cornerstone intermediate in several advanced applications. It is particularly noted for its use in the synthesis of functional materials and as a structural motif in medicinal chemistry.

Synthesis of Conductive Polymers

Electrochemical oxidation of this compound leads to the formation of poly(3-thiopheneacetic acid) (PTAA), a conducting polymer.[5][6] These polymers are of significant interest for applications in sensors, supercapacitors, and other electronic devices due to their conductivity, stability, and biocompatibility.[9]

The following is a representative protocol for the synthesis of a poly(3-thiopheneacetic acid) film based on literature descriptions.[9]

  • Electrolyte Preparation: Prepare an electrolyte solution containing 0.05 M this compound in a mixture of 75% boron trifluoride diethyl etherate (BFEE) and 25% trifluoroacetic acid (TFA) by volume.

  • Electrode Setup: Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Polymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.7 V (vs. SCE) to the working electrode for a duration of 300 seconds.

  • Film Formation: A blue-black polymeric film of PTAA will deposit on the surface of the ITO working electrode.

  • Washing: After polymerization, thoroughly wash the polymer-coated electrode with water to remove any residual electrolyte and unreacted monomer.

  • Drying and Characterization: Dry the PTAA film under vacuum. The film can then be characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR).

G Monomer This compound in Electrolyte Polymerization Electrochemical Oxidation Monomer->Polymerization Electrodes ITO Working Electrode Pt Counter Electrode SCE Reference Electrode Electrodes->Polymerization Power Potentiostat (+0.7 V vs. SCE) Power->Polymerization Applied Potential PTAA_Film Poly(3-thiopheneacetic acid) Film on ITO Polymerization->PTAA_Film Washing Washing (Water) PTAA_Film->Washing Final Dried PTAA Film for Characterization Washing->Final

Workflow for Electrochemical Synthesis of PTAA.
Precursor in Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[13] Thiophene derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[3][10] Specifically, this compound and its derivatives are key intermediates in the synthesis of anti-inflammatory drugs, many of which function by inhibiting cyclooxygenase (COX) enzymes.[3][13]

Synthesis of this compound

A common laboratory-scale synthesis of aryl acetic acids from the corresponding acetyl precursor is the Willgerodt-Kindler reaction. This method allows for the conversion of 3-acetylthiophene to 3-thiophenethioacetamide, which can then be hydrolyzed to yield this compound.[14][15][16]

This protocol outlines the general steps for the synthesis of this compound from 3-acetylthiophene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene, elemental sulfur, and a secondary amine such as morpholine.[15] The molar ratios should be optimized but typically involve an excess of the amine and sulfur.

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of Thioamide: The reaction will produce N-(thiophen-3-ylacetyl)morpholine as the thioamide intermediate.

  • Hydrolysis: After the initial reaction is complete, cool the mixture. The intermediate thioamide is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.[15]

  • Workup and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound. The solid product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., water).

G Start 3-Acetylthiophene Reaction1 Willgerodt-Kindler Reaction (Reflux) Start->Reaction1 Reagents Sulfur (S₈) Morpholine Reagents->Reaction1 Intermediate Thioamide Intermediate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Reagents2 Acid or Base (e.g., HCl or NaOH) Water, Heat Reagents2->Reaction2 Product 3-Thiophenacetic Acid Reaction2->Product

Synthetic Pathway from 3-Acetylthiophene.

Role in Biological Signaling Pathways: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6][9][17] Thiophene-based compounds, including derivatives of this compound, have been developed as potent COX inhibitors.[13] By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGH₂) COX->PGs Oxygenation Inflammation Inflammation, Pain, Fever PGs->Inflammation Promotes Inhibitor Thiophene-based Inhibitor (NSAID) Inhibitor->COX Inhibition

COX Inhibition by Thiophene-based Drugs.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing agents and bases.[9]

Conclusion

This compound (CAS: 6964-21-2) is a chemical of considerable scientific and commercial interest. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential precursor in materials science for creating conductive polymers and in medicinal chemistry for designing new therapeutic agents, particularly anti-inflammatory drugs. The protocols and pathways detailed in this guide offer a technical foundation for researchers and developers working with this versatile thiophene derivative.

References

An In-depth Technical Guide to 3-Thiophenacetic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, a heterocyclic carboxylic acid, is a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. Its thiophene ring system and carboxylic acid functionality impart unique chemical and physical properties, making it a valuable precursor for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is an organosulfur compound with the chemical formula C₆H₆O₂S.[2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight142.18 g/mol [4]
Melting Point73-76 °C[4]
Boiling Point129 °C at 2.5 mmHg[5]
AppearanceWhite to off-white crystalline flakes or powder[1]
SolubilityVery soluble in water. Soluble in polar organic solvents like alcohols.[1]
pKa4.25 ± 0.10 (Predicted)
Table 2: Chemical Identifiers of this compound
IdentifierValueReference(s)
CAS Number6964-21-2[4]
IUPAC Name2-(Thiophen-3-yl)acetic acid[3]
Synonyms3-Thienylacetic acid, Thiophene-3-acetic acid[3]
InChIInChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)[6]
SMILESC1=CSC=C1CC(=O)O[6]

Synthesis and Purification

Several synthetic routes to this compound have been reported. One common method involves the Willgerodt-Kindler reaction of 3-acetylthiophene. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding carboxylic acid.[1][7][8] Another viable route is the hydrolysis of 3-thiopheneacetonitrile.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol is a general representation of the Willgerodt-Kindler reaction followed by hydrolysis to yield the carboxylic acid.

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-acetylthiophene (1 equivalent), sulfur (2-3 equivalents), and a secondary amine such as morpholine (excess) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the thioamide formation, the reaction mixture is cooled. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is heated at reflux to hydrolyze the thioamide to the corresponding carboxylate salt.

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.

Willgerodt_Kindler_Synthesis 3-Acetylthiophene 3-Acetylthiophene Thioamide Intermediate Thioamide Intermediate 3-Acetylthiophene->Thioamide Intermediate Sulfur, Morpholine, Heat This compound This compound Thioamide Intermediate->this compound 1. NaOH, H2O, Heat 2. HCl (aq)

Fig. 1: Willgerodt-Kindler synthesis of this compound.
Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[9][10][11]

  • Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a commonly used solvent for this purpose.[9][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent by heating the mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Drying F->G H Pure this compound Crystals G->H HPLC_Analysis_Workflow Sample Preparation Sample Preparation HPLC System HPLC Column (C18) Mobile Phase (Aqueous/Organic) Sample Preparation->HPLC System Injection UV Detector UV Detector HPLC System->UV Detector Data Acquisition\nand Analysis Data Acquisition and Analysis UV Detector->Data Acquisition\nand Analysis Quantification Quantification Data Acquisition\nand Analysis->Quantification Calibration Curve MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Neurotransmitters Neurotransmitters MAO MAO Neurotransmitters->MAO uptake Metabolism Metabolism MAO->Metabolism catalyzes This compound This compound This compound->MAO Inhibits

References

A Technical Guide to 3-Thiophenacetic Acid: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, an organosulfur compound, is a pivotal precursor in the synthesis of advanced materials and pharmaceutical intermediates.[1][2] With the chemical formula HO₂CCH₂C₄H₃S, this white, crystalline solid is an isomer of 2-thiophenacetic acid and has garnered significant attention for its role in developing functionalized polythiophene derivatives, which are integral to the field of organic electronics.[1][2][3] Its unique structure, combining a thiophene ring with a carboxylic acid functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and essential experimental protocols for its characterization.

Molecular Structure and Identification

This compound consists of an acetic acid group attached to the third position of a thiophene ring. The presence of the sulfur heteroatom and the carboxylic acid moiety dictates its chemical reactivity and physical properties.

A visual representation of the molecular structure is provided below.

G S1 S C1 C S1->C1 C2 C C1->C2 = C3 C C2->C3 C4 C C3->C4 = C5 CH₂ C3->C5 C4->S1 C6 C C5->C6 O1 O C6->O1 = O2 OH C6->O2

Caption: Molecular structure of this compound.

Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValue
Preferred IUPAC Name (Thiophen-3-yl)acetic acid[1]
Other Names 3-Thienylacetic acid, 3-TAA[1][4]
CAS Number 6964-21-2[4][5]
Chemical Formula C₆H₆O₂S[1][2]
Molecular Weight 142.18 g/mol [1][4]
Canonical SMILES O=C(O)CC1=CSC=C1[6]
InChI Key RCNOGGGBSSVMAS-UHFFFAOYSA-N[4][5]

Physicochemical and Thermodynamic Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and materials science. It is a white to off-white crystalline solid that is very soluble in water.[1][7][8]

PropertyValueSource(s)
Appearance Colorless or white solid[1][2]
Melting Point 73-80 °C[1][4]
Boiling Point 129 °C @ 2.5 mmHg[8]
Density 1.336 g/cm³[1][2]
Water Solubility Very soluble[7][8]
Enthalpy of Fusion (ΔfusH) 18.8 kJ/mol @ 353.3 K[9]
Enthalpy of Sublimation (ΔsubH°) 100.9 ± 1.9 kJ/mol[9]

Spectroscopic Data

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. Comprehensive data sets are publicly available through resources like the NIST Chemistry WebBook.[5][10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms, respectively. The spectra will show characteristic shifts for the thiophene ring protons and carbons, the methylene group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. Key peaks for this compound include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C=C stretches associated with the thiophene ring.[11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight of the compound, showing a molecular ion peak corresponding to its molar mass.[10]

Experimental Protocols

General Synthesis Approach

While specific industrial synthesis protocols are often proprietary, a common laboratory-scale approach for thienylacetic acids involves a multi-step process. A plausible route for this compound can be adapted from established organic chemistry reactions.

Objective: To synthesize this compound from a suitable thiophene precursor.

Methodology Outline:

  • Acylation of Thiophene: A Friedel-Crafts acylation reaction can be performed on a 3-substituted thiophene derivative. For instance, reacting 3-bromothiophene with an appropriate acetylating agent followed by subsequent oxidation steps.

  • Willgerodt-Kindler Reaction: This reaction can convert a methyl ketone (e.g., 3-acetylthiophene) into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

  • Hydrolysis of a Precursor: Synthesis can also be achieved by hydrolyzing a corresponding nitrile (3-thiophenacetonitrile) or ester (e.g., ethyl 3-thiophenacetate) under acidic or basic conditions.

Note: All synthesis steps should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as thiophene derivatives can be volatile and harmful.

Characterization Workflow

Once synthesized, the crude product must be purified and its identity and purity confirmed. The logical workflow for this process is outlined below.

G start Crude Synthesized Product purification Purification (e.g., Recrystallization) start->purification purity_check Purity Assessment purification->purity_check structure_check Structural Elucidation purification->structure_check gc Gas Chromatography (GC) purity_check->gc titration Neutralization Titration purity_check->titration final_product Confirmed Pure This compound gc->final_product titration->final_product nmr NMR Spectroscopy (¹H, ¹³C) structure_check->nmr ms Mass Spectrometry (MS) structure_check->ms ir FTIR Spectroscopy structure_check->ir nmr->final_product ms->final_product ir->final_product

Caption: Experimental workflow for the characterization of this compound.

Methodology Details:

  • Purification: The crude product from synthesis is first purified, typically by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

  • Purity Assessment: The purity of the isolated solid is quantitatively assessed.

    • Gas Chromatography (GC): Can be used to determine the percentage purity.

    • Neutralization Titration: As a carboxylic acid, its purity can be determined by titrating a known mass of the product against a standardized solution of a strong base (e.g., NaOH).

  • Structural Elucidation: A suite of spectroscopic methods is employed to confirm the molecular structure of the purified compound.

    • NMR, MS, and FTIR: As detailed in the "Spectroscopic Data" section, these techniques provide unambiguous confirmation of the chemical structure.

Key Applications in Research and Development

This compound is a valuable compound with applications spanning materials science and medicinal chemistry.

  • Conducting Polymers: It is a key monomer for the electrochemical synthesis of poly(3-thiophene acetic acid) (PTAA), a conducting polymer used in organic electronics.[4][12]

  • Nanomaterials: It serves as a capping agent in the one-step, size-controlled synthesis of gold nanoparticles.[4][7]

  • Coordination Chemistry: The carboxylic acid group allows it to act as a monocarboxylate ligand, forming complexes with metal ions such as gadolinium(III).[4][7]

  • Pharmaceutical Synthesis: The thiophene scaffold is present in numerous pharmacologically active compounds.[13] this compound serves as a building block for creating more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[14][15] Computational studies have also explored its potential as an inhibitor of enzymes like human monoamine oxidase (MAO).[16]

References

Spectroscopic Profile of 3-Thiophenacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiophenacetic acid (C₆H₆O₂S), a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for acquiring such spectra and a workflow visualization to aid in understanding the analytical process.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the thiophene ring and the acetic acid moiety.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30dd1HH5 (thiophene)
~7.10m1HH2 (thiophene)
~7.00m1HH4 (thiophene)
~3.75s2H-CH₂-
~11.0-12.0br s1H-COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~177C=O (acid)
~135C3 (thiophene)
~128C5 (thiophene)
~126C2 (thiophene)
~124C4 (thiophene)
~36-CH₂-

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic)
~2900MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1450, 1530MediumC=C stretching (thiophene ring)
~1270MediumC-O stretch

Source: Adapted from NIST WebBook and ResearchGate data.[1][2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityProposed Fragment
142High[M]⁺ (Molecular Ion)
97High[M - COOH]⁺
85Medium[C₄H₅S]⁺
58Medium[C₃H₂S]⁺
45High[COOH]⁺

Source: Adapted from NIST WebBook.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound (solid)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex gently until the solid is completely dissolved. Ensure the solution is clear and free of any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

  • Spectrometer Calibration: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., -10 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

  • This compound (solid)

  • Spatula

  • ATR-FTIR spectrometer

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[4]

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Cleaning: After the measurement, lift the press arm and clean the ATR crystal and the press tip thoroughly with a lint-free wipe soaked in an appropriate solvent.[4]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatography (GC) inlet system

  • Helium (for GC inlet)

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source of the mass spectrometer.

    • GC Inlet: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the ion source.

  • Ionization: The sample is volatilized by heating in the high vacuum of the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[7]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Reporting Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Introduce into Ion Source Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Data (Absorption Bands) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data MS Data (m/z Values, Fragmentation) MS_Acq->MS_Data MS_Data->Interpretation Report Technical Guide Interpretation->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity 3-Thiophenacetic acid, targeting researchers, scientists, and professionals in drug development. It covers commercial suppliers, key quantitative data, and detailed experimental protocols. Additionally, it visualizes relevant biological pathways to illustrate the compound's mechanisms of action.

Commercial Availability of High-Purity this compound

High-purity this compound (CAS No. 6964-21-2) is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer various grades and quantities, ensuring access for a range of applications from laboratory-scale experiments to larger-scale development projects.

Key commercial suppliers include:

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering this compound with a stated purity of 98%. They provide comprehensive documentation, including Certificates of Analysis (CoA) upon request, which detail the specific purity and impurity profiles of each batch.

  • Thermo Scientific Chemicals (part of Thermo Fisher Scientific): This supplier offers this compound, typically at 98% purity, and provides detailed specification sheets outlining physical and chemical properties.[1][2]

  • Chem-Impex: Specializing in chemical intermediates for research and development, Chem-Impex offers this compound and provides product specifications including purity, which is typically ≥ 98% as determined by titration.[3]

  • Fisher Scientific: As a major distributor of scientific products, Fisher Scientific lists this compound and provides access to safety data sheets and other technical documents.

  • MedChemExpress: A supplier focused on bioactive molecules for research, MedChemExpress provides this compound for life science applications.

  • TCI America: A prominent supplier of fine chemicals for research and production.

Quantitative Data from Commercial Suppliers

The following table summarizes the key quantitative data for high-purity this compound available from leading commercial suppliers. This information is essential for researchers to assess the suitability of the material for their specific applications, particularly in sensitive areas like drug development where purity is paramount.

SupplierPurity SpecificationMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )Appearance
Sigma-Aldrich 98%73-76C₆H₆O₂S142.18-
Thermo Scientific Chemicals ≥97.5% (Silylated GC)77.0-83.0C₆H₆O₂S142.17Pale cream to pale brown crystals or powder
Chem-Impex ≥ 98% (Assay by titration)79 - 83C₆H₆O₂S142.17White to orange to green powder to crystal

Applications and Experimental Protocols

This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science. They are notably used in the development of novel anti-inflammatory and antimicrobial agents, as well as in the synthesis of functionalized nanomaterials.

Detailed Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) stabilized by a capping layer of this compound (3-TAA). The thiol group of a related compound, or the carboxylate of 3-TAA, can interact with the gold surface, providing stability and functionality. The following is a representative method adapted from literature describing the synthesis of thiol-capped AuNPs.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound (3-TAA)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Gold Salt Solution: Prepare a 1.0 mM aqueous solution of HAuCl₄·3H₂O.

  • Preparation of Capping Agent Solution: Prepare a 1.0 mM solution of this compound in ethanol.

  • Reduction and Nanoparticle Formation:

    • In a clean glass flask, mix 20 mL of the 1.0 mM HAuCl₄ solution with 20 mL of the 1.0 mM 3-TAA solution under vigorous stirring.

    • Freshly prepare a 10 mM ice-cold aqueous solution of sodium borohydride (NaBH₄).

    • Rapidly inject 1.0 mL of the ice-cold NaBH₄ solution into the HAuCl₄/3-TAA mixture while maintaining vigorous stirring.

    • The solution should immediately turn from yellow to a dark brown or deep red color, indicating the formation of gold nanoparticles.

  • Purification:

    • Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

    • The resulting nanoparticle solution can be purified by centrifugation to remove excess reactants. Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water or ethanol. Repeat this washing step at least two more times.

  • Characterization: The size, shape, and stability of the synthesized 3-TAA-capped AuNPs can be characterized using techniques such as UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, typically around 520 nm for spherical AuNPs), Transmission Electron Microscopy (TEM) for size and morphology analysis, and Dynamic Light Scattering (DLS) for size distribution in solution.

Below is a workflow diagram illustrating the synthesis process.

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization HAuCl4_sol Prepare 1.0 mM HAuCl4 Solution Mix Mix HAuCl4 and 3-TAA solutions with vigorous stirring HAuCl4_sol->Mix 3TAA_sol Prepare 1.0 mM 3-TAA Solution 3TAA_sol->Mix NaBH4_sol Prepare 10 mM NaBH4 Solution (ice-cold) Inject Rapidly inject NaBH4 solution NaBH4_sol->Inject Mix->Inject Vigorous Stirring Stir Continue stirring for 2 hours Inject->Stir Centrifuge Centrifuge at 10,000 rpm Stir->Centrifuge Wash Resuspend in DI water/ethanol (repeat 3x) Centrifuge->Wash UVVis UV-Vis Spectroscopy Wash->UVVis TEM Transmission Electron Microscopy Wash->TEM DLS Dynamic Light Scattering Wash->DLS

Workflow for the synthesis of 3-TAA capped gold nanoparticles.

Biological Signaling Pathways

Derivatives of this compound have shown significant potential as modulators of key biological pathways involved in inflammation and microbial infections.

Anti-inflammatory Mechanism: Inhibition of COX and LOX Pathways

Many thiophene-based compounds exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are central to the arachidonic acid cascade, a major signaling pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, thiophene derivatives can effectively reduce the inflammatory response.

The diagram below illustrates the arachidonic acid pathway and the points of inhibition by COX/LOX inhibitors.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation_COX Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_COX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation_LOX Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation_LOX Thiophene_Inhibitor Thiophene-based Inhibitors (e.g., 3-TAA derivatives) Thiophene_Inhibitor->COX1_2 Inhibition Thiophene_Inhibitor->LOX Inhibition

Inhibition of the Arachidonic Acid Pathway by Thiophene Derivatives.
Antimicrobial Mechanism of Action

Thiophene derivatives have demonstrated a range of antimicrobial activities against various pathogens. One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes, such as those involved in cell division. For example, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cytokinesis.[4] FtsZ is a prokaryotic homolog of tubulin and forms a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.

The following diagram illustrates the logical relationship of this antimicrobial mechanism.

G Thiophene_Derivative Thiophene Derivative FtsZ_Polymerization FtsZ Polymerization Thiophene_Derivative->FtsZ_Polymerization Inhibits FtsZ_Monomers FtsZ Monomers FtsZ_Monomers->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Bacterial_Division Bacterial Cell Division Z_Ring_Formation->Bacterial_Division Cell_Death Bactericidal Effect Bacterial_Division->Cell_Death

Inhibition of Bacterial Cell Division via FtsZ Polymerization.

References

An In-depth Technical Guide to the Safe Handling of 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Thiophenacetic acid (CAS No. 6964-21-2), a compound utilized in various research and development applications, including the synthesis of gold nanoparticles and as a ligand in the formation of gadolinium(III) complexes.[1] Adherence to stringent safety protocols is paramount when working with this and other thiophene derivatives to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, causing skin irritation, and the potential for serious eye damage.[2][3][4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 1B / 2
Serious Eye Damage/Eye IrritationCategory 1 / 2
Specific target organ toxicity — (single exposure)Category 3 (Respiratory system)

Note: Classification may vary slightly between suppliers.

Pictograms:

GHS05: Corrosion

Signal Word: Danger or Warning[2][5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][4]

  • H315: Causes skin irritation.[3][5][6]

  • H318: Causes serious eye damage.[4]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6]

  • H290: May be corrosive to metals.[4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers.[2][3][4][5][6][7][8][9] Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol [2]
Appearance Off-white to beige crystalline flakes or powder[1][3]
Melting Point 73-76 °C[1]
Boiling Point 129 °C at 2.5 mm Hg[1]
Water Solubility Very soluble[1][10]
pKa 4.25 ± 0.10 (Predicted)[1]

Toxicological Information

The toxicity of some thiophene-containing drugs has been linked to their metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates like S-oxides and epoxides. These reactive metabolites can then conjugate with glutathione.

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is required:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber). Gloves must be inspected before use.[5][12]

  • Skin and Body Protection: A lab coat, and if there is a risk of splashing, a chemical-resistant apron and over-sleeves.[3]

  • Respiratory Protection: If dust is likely to be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[13] All handling of the solid should ideally be done in a chemical fume hood.[13]

Weighing and Solution Preparation Protocol

This protocol outlines the steps for safely weighing the solid and preparing a solution.

Solution_Preparation_Workflow cluster_Prep Preparation cluster_Weigh Weighing cluster_Dissolve Dissolution A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) B->C D Place weigh boat on analytical balance and tare C->D Proceed to weighing E Carefully transfer this compound to the weigh boat using a clean spatula inside the fume hood D->E F Record the exact mass E->F G Place a stir bar in the beaker with the appropriate volume of solvent F->G Proceed to dissolution H Slowly add the weighed solid to the solvent while stirring G->H I Ensure complete dissolution H->I J Label the solution container appropriately I->J

Caption: Workflow for weighing and preparing a solution of this compound.

Spill Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

  • Neutralization (for liquid spills or after solid cleanup): Use a suitable absorbent material to contain the spill. For acidic substances, a neutralizing agent for acids can be cautiously applied.

  • Decontamination: Clean the spill area with a mild detergent and water.

  • Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

Storage and Incompatibility

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials. Store locked up.[5]

  • Incompatible Materials: Strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][5]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][5]

Biological Signaling and Metabolism

The metabolism of thiophene derivatives is a key factor in their potential toxicity. The following diagram illustrates the proposed metabolic pathway.

Thiophene_Metabolism cluster_Metabolism Metabolic Pathway of Thiophene Derivatives Thiophene Thiophene Derivative (e.g., this compound) CYP450 Cytochrome P450 Enzymes Thiophene->CYP450 Oxidation Reactive_Metabolites Reactive Metabolites (S-oxides, Epoxides) CYP450->Reactive_Metabolites Conjugation Glutathione Conjugation Reactive_Metabolites->Conjugation GSH Glutathione (GSH) GSH->Conjugation Mercapturic_Acid Mercapturic Acid Derivatives Conjugation->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion

Caption: Proposed metabolic pathway for thiophene derivatives.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or with regular trash.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental conditions.

References

Solubility of 3-Thiophenacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Thiophenacetic acid (CAS: 6964-21-2), a key organosulfur compound used in various research and development applications, including as a precursor to functionalized polythiophene derivatives.[1] Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies.

Core Concepts in Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute to that of the solvent. For an organic acid like this compound, solubility is also heavily influenced by the pH of the aqueous medium. In basic solutions, the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined both qualitatively and through computational prediction. The compound is described as being "very soluble in water".[2][3] A computationally derived value for its aqueous solubility is also available.[4]

SolventTemperatureSolubilityUnitData TypeSource
WaterNot Specifiedlog10(S) = -1.13mol/LCalculated[4]

Note: The calculated log10(S) of -1.13 corresponds to a molar solubility of approximately 0.074 mol/L or 10.5 g/L. This calculated value may differ from experimental results.

Experimental Protocols

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following protocols outline standard methods for both quantitative measurement and qualitative classification of the solubility of a compound like this compound.

Protocol 1: Quantitative Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Glass flasks or vials with airtight seals

  • Orbital shaker with temperature control (incubator)

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid ensures that a saturated solution is achieved.[6]

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the sample at high speed or filter the supernatant through a chemically inert filter.[6][8] This step must be performed carefully to avoid temperature changes that could alter the solubility.

  • Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the appropriate solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature.

Protocol 2: Qualitative Solubility Classification

This method provides rapid information on the functional groups and general properties of a compound by testing its solubility in a sequence of different solvents.[9][10]

Objective: To classify this compound based on its acidic functional group.

Materials:

  • This compound

  • Small test tubes

  • Water (deionized)

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

Procedure:

  • Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the solid dissolves. If it is water-soluble, test the solution's pH with litmus paper. An acidic pH (litmus turns red) indicates a water-soluble acid.[10][11]

  • Base Solubility (NaOH): If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group.[9]

  • Bicarbonate Solubility: If the compound dissolves in NaOH, perform a separate test by adding ~25 mg to 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility in sodium bicarbonate, a weaker base, specifically indicates a strong acid, such as a carboxylic acid.[9]

  • Acid Solubility: For completeness, test the solubility in 5% HCl. Add ~25 mg to 0.75 mL of 5% HCl solution. As an acid, this compound is expected to be insoluble in acidic solutions. This test is primarily used to identify basic functional groups like amines.[10]

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an organic compound like this compound based on its solubility behavior.

Solubility_Classification cluster_water Aqueous Solubility cluster_base Base Solubility cluster_acid Acid/Neutral/Inert start Test Compound (this compound) water_test Test in Water start->water_test water_sol Soluble? water_test->water_sol test_ph Test pH water_sol->test_ph Yes naoh_test Test in 5% NaOH water_sol->naoh_test No class_sa Result: Water-Soluble Acid (Class Sa) test_ph->class_sa naoh_sol Soluble? naoh_test->naoh_sol nahco3_test Test in 5% NaHCO3 naoh_sol->nahco3_test Yes hcl_test Test in 5% HCl naoh_sol->hcl_test No nahco3_sol Soluble? nahco3_test->nahco3_sol class_as Result: Strong Acid (Class As) nahco3_sol->class_as Yes class_aw Result: Weak Acid (Class Aw) nahco3_sol->class_aw No other_classes Other Classes (Base, Neutral, etc.) hcl_test->other_classes

Solubility classification workflow for an organic acid.

References

3-Thiophenacetic Acid: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Thiophenacetic acid is a pivotal heterocyclic building block in organic synthesis, prized for its versatile reactivity and the unique physicochemical properties it imparts to target molecules. As a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom, it serves as a key precursor in the synthesis of a wide array of complex organic compounds, particularly in the pharmaceutical and materials science sectors. Its carboxylic acid functionality allows for a multitude of classical transformations, while the thiophene ring itself can be further functionalized, making it a highly adaptable scaffold for molecular design and discovery. This guide explores the core utility of this compound, detailing its properties, key synthetic transformations, and prominent applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structural and physical properties are well-characterized, providing a solid foundation for its use in predictable synthetic routes.

PropertyValueReference
CAS Number 6964-21-2
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Melting Point 76-81 °C
Boiling Point 289.8±20.0 °C (Predicted)
Appearance Light yellow to brown crystalline powder
¹H NMR (CDCl₃) δ ~3.7 (s, 2H, CH₂), δ ~7.0-7.3 (m, 3H, Ar-H)

Core Synthetic Transformations

The reactivity of this compound is dominated by its carboxylic acid group, which readily undergoes a variety of transformations to create esters, amides, and other derivatives. These reactions are fundamental to its role as a versatile building block.

Workflow for Key Derivative Syntheses

The following diagram illustrates the primary synthetic pathways starting from this compound to form key intermediate classes.

G TPA This compound Ester Ester Derivatives TPA->Ester R-OH, H⁺ AcylChloride 3-Thiopheneacetyl Chloride TPA->AcylChloride SOCl₂ or (COCl)₂ Reduced 2-(Thiophen-3-yl)ethanol TPA->Reduced LiAlH₄ or BH₃ Amide Amide Derivatives AcylChloride->Ester R-OH, Base AcylChloride->Amide R₂NH

Core synthetic routes from this compound.
Esterification

The conversion of this compound to its corresponding esters is a common first step for many synthetic sequences. This can be achieved through classic Fischer esterification or by activation of the carboxylic acid.

  • Application Example: Methyl 2-(thiophen-3-yl)acetate is a key intermediate in the synthesis of various pharmaceuticals.

ProductReagentsSolventYieldReference
Methyl 2-(thiophen-3-yl)acetateMethanol, H₂SO₄ (cat.)Methanol>95%
Ethyl 2-(thiophen-3-yl)acetateEthanol, SOCl₂Dichloromethane~90%
Amidation

Direct coupling of this compound with amines to form amides is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. This transformation typically requires a coupling agent to activate the carboxylic acid.

  • Application Example: Synthesis of precursors for novel anti-inflammatory agents.

Coupling AgentAmineSolventYieldReference
HBTU, DIPEABenzylamineDMFHigh
EDC, HOBtAnilineDichloromethane>90%

Application in Drug Synthesis: The Case of Ticagrelor

This compound and its derivatives are crucial starting materials in the synthesis of several commercial drugs. A prominent example is Ticagrelor , an antiplatelet medication used to prevent thrombotic events. The thiophene moiety is a core structural component of this complex molecule.

Synthetic Workflow for Ticagrelor Precursor

The diagram below outlines a simplified, conceptual workflow illustrating how a derivative of this compound can be incorporated into a more complex core structure, representing an early-stage step in a multi-step synthesis like that of Ticagrelor.

G TPA_deriv 3-Thiophenacetic Acid Derivative (Ester) Cyclization Cyclization Reaction TPA_deriv->Cyclization Reaction with a diamine partner Heterocyclic_Core Fused Heterocyclic Core Structure Cyclization->Heterocyclic_Core Formation of a pyrimidine ring Functionalization Further Functionalization (e.g., amination, substitution) Heterocyclic_Core->Functionalization Introduction of key side chains Final_Precursor Advanced Ticagrelor Precursor Functionalization->Final_Precursor

Conceptual workflow for a drug precursor synthesis.
Experimental Protocol: Synthesis of N-Benzyl-2-(thiophen-3-yl)acetamide

This protocol details a standard amidation reaction, a fundamental step in utilizing this compound as a building block for more complex, biologically active molecules.

Objective: To synthesize N-benzyl-2-(thiophen-3-yl)acetamide via a peptide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HBTU to the reaction mixture and stir for an additional 20 minutes until the activator is fully dissolved.

  • Introduce benzylamine dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure N-benzyl-2-(thiophen-3-yl)acetamide.

Expected Outcome: A white to off-white solid. The yield is typically high for this type of coupling reaction. The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound stands out as a building block of significant value in organic synthesis. Its straightforward reactivity, coupled with the inherent properties of the thiophene ring, provides chemists with a reliable and versatile tool for constructing complex molecular architectures. Its demonstrated success in the synthesis of high-profile pharmaceuticals like Ticagrelor underscores its importance and guarantees its continued use in the ongoing search for new and improved therapeutic agents. The foundational reactions and protocols outlined in this guide serve as a starting point for harnessing the full synthetic potential of this important heterocyclic compound.

Methodological & Application

Application Notes and Protocols: 3-Thiophenacetic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery and development, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities.

Key Applications in Pharmaceutical Development

This compound and its derivatives have demonstrated significant potential in several therapeutic areas:

  • Anti-inflammatory Agents: The thiophene nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation.[4][5]

  • Antimicrobial Agents: Thiophene-containing compounds exhibit broad-spectrum antibacterial and antifungal activities.[6][7] They represent a promising scaffold for the development of new therapeutics to combat drug-resistant pathogens.

  • Anticancer Agents: Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.[8][9][10] Their mechanisms of action often involve the inhibition of critical cellular pathways, such as tubulin polymerization and receptor tyrosine kinases.[8]

  • Beta-Lactam Antibiotics: this compound is a key precursor in the industrial synthesis of several semi-synthetic penicillins and cephalosporins, forming the acyl side chain that determines the antibiotic's spectrum of activity.

Quantitative Data Summary

The following tables summarize the quantitative biological data for various derivatives of this compound.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayTargetIC50 (µM)Reference
TinoridineCOX Enzyme InhibitionCOX-[3][5]
Tiaprofenic acidCOX Enzyme InhibitionCOX-[3][5]
Thiophene Derivative 45-LOX Inhibition5-LOX~57% inhibition at 100 µg/mL[11]
Thiophene Derivative 15Carrageenan-induced paw edemaIn vivo58.46% inhibition at 50 mg/kg[11]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference | |---|---|---|---|---| | Thiophene Derivative S1 | Staphylococcus aureus | 0.81 |[7] | | Thiophene Derivative S1 | Bacillus subtilis | 0.81 |[7] | | Thiophene Derivative S1 | Escherichia coli | 0.81 |[7] | | Thiophene Derivative S1 | Salmonella typhi | 0.81 |[7] | | Thiophene Derivative S4 | Candida albicans | 0.91 |[7] | | Thiophene Derivative S4 | Aspergillus niger | 0.91 |[7] | | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |[12] | | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 |[12] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | Thiophene Carboxamide 2b | Hep3B | 5.46 |[8] | | Thiophene Carboxamide 2d | Hep3B | 8.85 |[8] | | Thiophene Carboxamide 2e | Hep3B | 12.58 |[8] | | Thiophene-based Oxadiazole 11b | MCF7 (Breast) | 6.55 |[4] | | Thiophene-based Oxadiazole 11b | HCT116 (Colon) | 8.20 |[4] | | Thiophene Derivative 1312 | SGC-7901 (Gastric) | 0.34 |[10] | | 2-Iodobenzamide (BZ02) | A549 (Lung) | 6.10 |[13] |

Experimental Protocols

Synthesis of 2-Amino-3-carboxamidothiophene Derivatives via Gewald Reaction

This protocol describes a general one-pot synthesis of substituted 2-aminothiophenes, a common scaffold derived from this compound precursors.[2][5][14]

Materials:

  • An appropriate ketone or aldehyde (10 mmol)

  • An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (12 mmol)

  • A base (e.g., morpholine or triethylamine) (1-2 mmol)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add the ketone/aldehyde, active methylene compound, and elemental sulfur.

  • Add the solvent and the base to the mixture.

  • Stir the reaction mixture at a temperature between room temperature and 50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Gewald Reaction cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->SulfurAddition α,β-unsaturated nitrile Cyclization Intramolecular Cyclization & Tautomerization SulfurAddition->Cyclization Aminothiophene 2-Aminothiophene Derivative Cyclization->Aminothiophene

General workflow for the Gewald synthesis of 2-aminothiophenes.

In Vitro Anti-inflammatory Activity: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay is a well-established method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[15][16][17]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in water

  • Test compounds and standard drug (e.g., Diclofenac sodium) at various concentrations

  • Phosphate Buffered Saline (PBS), pH 6.4

  • 1N HCl

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 2 ml of various concentrations of the test compound to 2.8 ml of PBS.

  • To this mixture, add 0.2 ml of 1% BSA solution.

  • Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Prepare a control sample containing 2.8 ml of PBS, 0.2 ml of 1% BSA, and 2 ml of distilled water.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispense the broth medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds in the wells.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compound Inoculation Inoculate microtiter plate wells containing compound dilutions CompoundPrep->Inoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->Inoculation Incubation Incubate at appropriate temperature Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Workflow for MIC determination by broth microdilution.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell proliferation and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: COX/LOX Inhibition

Many thiophene-based anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4][5][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ThiopheneDerivatives This compound Derivatives ThiopheneDerivatives->COX Inhibition ThiopheneDerivatives->LOX Inhibition

Inhibition of COX and LOX pathways by this compound derivatives.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of pharmaceuticals based on this important heterocyclic motif. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

Application Notes and Protocols: 3-Thiophenacetic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the versatile role of 3-Thiophenacetic acid (3-TAA) and its derivatives in the advancement of material science. The unique properties of the thiophene ring, combined with the reactivity of the acetic acid group, make 3-TAA a valuable building block for a range of functional materials. This document details its application in conductive polymers, perovskite solar cells, and the synthesis of gold nanoparticles, providing experimental protocols and quantitative data for each.

Conductive Polymers: Synthesis of Poly(3-thiopheneacetic acid) (PTAA)

This compound serves as a monomer for the creation of conductive polymers, which are integral to the development of advanced electronics and sensors. Poly(3-thiopheneacetic acid) (PTAA) and its copolymers are of particular interest due to their processability and functional properties imparted by the carboxylic acid group.

Data Presentation

While pure this compound is challenging to electropolymerize directly, it can be effectively copolymerized with other monomers, such as pyrrole, to form conductive films. The inclusion of 3-TAA provides functional groups for further modification and influences the material's electrical properties.

3-TAA Concentration in Pyrrole Monomer Solution (mg/mL)Average Resistivity (Ω·cm)Sulfur Weight Percent (%)
04.6 ± 0.40.93
13.4 ± 0.10.55
106.3 ± 0.31.30
207.6 ± 0.21.54
509.4 ± 0.62.24
1001,587.4 ± 429.93.83

Data adapted from a study on polypyrrole copolymers. The sharp increase in resistivity at 100 mg/mL suggests that at high concentrations, self-polymerization of 3-TAA may occur, leading to a less conductive material.

Experimental Protocols

Protocol 1: Electrochemical Copolymerization of Thiophene and 3-Thiopheneacetic Acid

This protocol describes the synthesis of a conductive copolymer film on an electrode surface.

Materials:

  • Thiophene (Th)

  • 3-Thiopheneacetic acid (3-TAA)

  • Potassium hexafluorophosphate (KPF₆)

  • Acetonitrile (ACN), anhydrous

  • Working electrode (e.g., gold or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving 500 mM KPF₆ in anhydrous acetonitrile.

  • Prepare the monomer solution by adding thiophene and 3-Thiopheneacetic acid to the electrolyte solution. A typical monomer ratio is 3:1 (Th:3-TAA), with a total monomer concentration of 200 mM.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization is carried out using chronopotentiometry by applying a constant current density of approximately 3.98 mA/cm².

  • The polymerization time will depend on the desired film thickness. A uniform, conductive film will be deposited on the working electrode.

  • After deposition, rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • The conductivity of the resulting film can be measured using a four-point probe technique.

Logical Relationship for Copolymerization

copolymerization Monomers Monomer Solution (Thiophene + 3-TAA) Electrochemical_Cell Electrochemical Cell Monomers->Electrochemical_Cell Electrolyte Electrolyte (KPF6 in ACN) Electrolyte->Electrochemical_Cell Polymerization Chronopotentiometry (Constant Current) Electrochemical_Cell->Polymerization Apply Current Film Conductive Copolymer Film on Electrode Polymerization->Film Forms Characterization Characterization (e.g., Four-Point Probe) Film->Characterization Measure Conductivity

Caption: Workflow for the electrochemical synthesis and characterization of a conductive copolymer film.

Perovskite Solar Cells: Enhancing Performance with 3-Thiophenemalonic Acid

A derivative of 3-TAA, 3-thiophenemalonic acid (3-TMA), has been successfully employed as an additive to improve the power conversion efficiency (PCE) and stability of organic-inorganic halide perovskite solar cells (OIHPSCs). The 3-TMA additive helps to regulate the crystallization of the perovskite layer, leading to improved film morphology.

Data Presentation

The addition of an optimized concentration of 3-TMA to the perovskite precursor solution leads to a significant enhancement in the photovoltaic performance of the resulting solar cells.

DeviceVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
Without 3-TMA0.9820.873.114.9
With 3-TMA (0.30 w/w%)1.0221.974.016.5

Voc: Open-circuit voltage, Jsc: Short-circuit current density, PCE: Power conversion efficiency.

Experimental Protocols

Protocol 2: Fabrication of Perovskite Solar Cells with a 3-TMA Additive

This protocol outlines the fabrication of a p-i-n architecture perovskite solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Lead(II) iodide (PbI₂)

  • Lead(II) chloride (PbCl₂)

  • Methylammonium iodide (MAI)

  • 3-Thiophenemalonic acid (3-TMA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetylacetone (AA)

  • [1][1]-Phenyl-C₆₁-butyric acid methyl ester (PCBM)

  • Bathocuproine (BCP)

  • Silver (Ag)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Perovskite Precursor Solution:

    • Prepare the main perovskite solution by mixing PbI₂, PbCl₂, and MAI in a 1:1:4 molar ratio in anhydrous DMF.

    • Add 10.0 vol% acetylacetone (AA) as a solvent additive.

    • Add the optimized concentration of 3-TMA (e.g., 0.30% w/w) as a solid additive to the mixture.

    • Stir the solution overnight at approximately 45 °C and filter it through a 0.45 µm PTFE filter before use.

  • Device Fabrication (p-i-n architecture):

    • Deposit a hole transport layer (e.g., PEDOT:PSS) onto the cleaned ITO substrate.

    • Spin-coat the prepared perovskite precursor solution with 3-TMA onto the hole transport layer in an inert atmosphere.

    • Anneal the perovskite film at an optimized temperature.

    • Deposit an electron transport layer (e.g., PCBM) on top of the perovskite layer.

    • Deposit a buffer layer (e.g., BCP).

    • Finally, thermally evaporate the silver back electrode.

  • Characterization: Measure the current-voltage (J-V) characteristics of the fabricated solar cells under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the photovoltaic parameters.

Signaling Pathway for Perovskite Solar Cell Enhancement

perovskite_enhancement cluster_0 Perovskite Precursor Solution cluster_1 Film Formation cluster_2 Device Performance PbI2_PbCl2_MAI PbI2 + PbCl2 + MAI 3-TMA 3-TMA Additive Crystallization Regulated Crystallization Kinetics 3-TMA->Crystallization Regulates Morphology Improved Film Morphology Crystallization->Morphology Leads to PCE Increased Power Conversion Efficiency (PCE) Morphology->PCE Stability Enhanced Stability Morphology->Stability nanoparticle_synthesis Start Start Mix Mix HAuCl4 and 3-TAA solutions Start->Mix Reduce Rapidly add ice-cold NaBH4 Mix->Reduce Vigorous Stirring Stir Stir for 1 hour Reduce->Stir Color change to ruby red Characterize Characterize Nanoparticles Stir->Characterize End End Characterize->End

References

Application Notes: 3-Thiophenacetic Acid for the Synthesis of Conductive Polymers

Application Notes: The Role of 3-Thiophenacetic Acid as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including arthritis, cardiovascular disease, and cancer.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely prescribed for treating pain and inflammation.[3][4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[2][5] However, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, necessitating the development of safer and more effective agents.[4][6]

The thiophene ring is recognized as a "privileged structure" in medicinal chemistry, forming the core of several commercial drugs with anti-inflammatory properties, such as Tinoridine and Tiaprofenic acid.[2][3] 3-Thiophenacetic acid, in particular, serves as a valuable and versatile scaffold for the synthesis of novel derivatives with potent anti-inflammatory activities. These derivatives often target key enzymes in the inflammatory cascade, including cyclooxygenases (COX) and lipoxygenases (LOX).[3][7][8] This document provides an overview of the mechanisms, experimental protocols, and key data related to the development of anti-inflammatory agents based on the this compound scaffold.

Mechanism of Action: Targeting Key Inflammatory Pathways

Derivatives of this compound exert their anti-inflammatory effects primarily by inhibiting enzymes involved in the arachidonic acid cascade and modulating pro-inflammatory signaling pathways like NF-κB.

1. Inhibition of the Arachidonic Acid Cascade (COX/LOX Pathways)

Arachidonic acid is metabolized by COX and LOX enzymes to produce potent inflammatory mediators like prostaglandins and leukotrienes.[9] NSAIDs inhibit COX enzymes, reducing prostaglandin synthesis.[10] Many thiophene derivatives function as inhibitors of COX-1, COX-2, and/or 5-LOX, making them promising candidates for dual-inhibitor drugs with potentially improved efficacy and safety profiles.[7][8][11]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound Derivatives Inhibitor->COX1 Inhibitor->COX2 Inhibitor->LOX

Caption: Inhibition of the Arachidonic Acid Cascade.

2. Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[12][13][14] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[12][14] Some anti-inflammatory compounds can suppress the activation of this pathway.[16][17]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->transcription nucleus Nucleus Inhibitor This compound Derivatives Inhibitor->IKK

Caption: Modulation of the NF-κB Signaling Pathway.

Quantitative Data on Thiophene Derivatives

The anti-inflammatory potential of various thiophene derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key findings for representative compounds.

Table 1: In Vitro Enzyme Inhibition Data

Compound Target Enzyme IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
Compound 21¹ COX-2 0.67 Celecoxib 1.14 [7]
Compound 21¹ 5-LOX 2.33 Meclofenamate Sodium 5.64 [7]
ThioLox² 15-LOX-1 12 - - [18]
Compound 4³ 5-LOX 0.30 Naproxen > 100 [9]

¹ Structure contains a thiophene core with modifications, demonstrating the scaffold's potential. ² 2-Amino-N-butyl-5-phenylthiophene-3-carboxamide ³ Thiourea derivative of naproxen with m-anisidine

Table 2: In Vivo Anti-Inflammatory Activity

Assay Compound Dose (mg/kg) % Inhibition of Edema Reference Drug % Inhibition Source
Carrageenan-induced paw edema Compound 4¹ 20 54.01% Naproxen (20 mg/kg) 49.34% [9]
Carrageenan-induced paw edema Compound 3f² 40 (repeated dose) Significant (p < 0.001) Diclofenac (25 mg/kg) Significant [19]

¹ Thiourea derivative of naproxen with m-anisidine ² A pyrrole derivative, highlighting a related heterocyclic structure with anti-inflammatory potential.

Experimental Protocols

A systematic approach is required to screen and validate the anti-inflammatory potential of new chemical entities derived from this compound.

start Synthesis of This compound Derivatives invitro In Vitro Screening start->invitro invivo In Vivo Validation invitro->invivo Active Compounds sub_invitro • COX/LOX Enzyme Assays • Protein Denaturation Assay • Cytotoxicity Assays invitro->sub_invitro mechanism Mechanism of Action Studies invivo->mechanism Potent Compounds sub_invivo • Carrageenan Paw Edema • Acetic Acid Writhing Test • Formalin Test invivo->sub_invivo lead Lead Optimization mechanism->lead sub_mechanism • NF-κB/MAPK Pathway Analysis • Cytokine Profiling (ELISA) • Western Blot mechanism->sub_mechanism

Caption: Drug Discovery Workflow for Anti-inflammatory Agents.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute anti-inflammatory activity.[7][20]

  • Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.

  • Materials:

    • Wistar albino rats (150-200g)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Test compounds (derivatives of this compound)

    • Reference drug (e.g., Diclofenac, 25 mg/kg)[19]

    • Vehicle (e.g., 1% Tween 80 or 0.5% Carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

    • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

    • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro Inhibition of Bovine Serum Albumin (BSA) Denaturation

This is a simple, preliminary in vitro assay to screen for anti-inflammatory activity, as protein denaturation is a known cause of inflammation.[21][22]

  • Objective: To determine the ability of a test compound to inhibit heat-induced protein denaturation.

  • Materials:

    • Bovine Serum Albumin (BSA), 0.2% (w/v) solution

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Reference drug (e.g., Aspirin or Diclofenac Sodium)

    • Phosphate Buffered Saline (PBS), pH 6.4

    • UV-Visible Spectrophotometer

  • Procedure:

    • Reaction Mixture Preparation: Prepare the reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS.

    • Test and Control Solutions:

      • Test: Add 2 mL of varying concentrations (e.g., 10-500 µg/mL) of the test compound to the reaction mixture.

      • Control: Add 2 mL of the vehicle to the reaction mixture.

      • Reference: Add 2 mL of varying concentrations of the reference drug to the reaction mixture.

    • Incubation: Incubate all samples at 37°C for 20 minutes.

    • Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

    • Cooling and Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm.

    • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100 Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation) for the test compounds and the reference drug.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay directly measures the inhibitory effect of compounds on COX enzyme activity.

  • Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme preparations (e.g., from ovine or human sources)

    • Arachidonic acid (substrate)

    • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • Assay buffer (e.g., Tris-HCl)

    • Detection kit (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 (PGE2) production)

  • Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Incubation with Inhibitor: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of the test compound or reference inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

    • Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction using a stopping solution (e.g., a strong acid).

    • Detection: Quantify the amount of PGE2 produced using an appropriate method, such as an Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

    • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound and its derivatives represent a highly promising class of compounds in the search for new anti-inflammatory agents.[3][23] Their structural versatility allows for the synthesis of molecules that can potently inhibit key inflammatory targets like COX and LOX enzymes.[7][8] The protocols outlined in this document provide a systematic framework for researchers to synthesize, screen, and validate the efficacy of these compounds. By employing these in vitro and in vivo models, scientists can identify lead candidates with improved potency and potentially better safety profiles than existing NSAIDs, paving the way for the next generation of anti-inflammatory therapies.

References

3-Thiophenacetic Acid: A Versatile Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid is a versatile heterocyclic building block in medicinal chemistry, serving as a crucial precursor for the synthesis of a diverse array of therapeutic agents. Its thiophene ring, an isostere of the benzene ring, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles of drug candidates. This document provides an overview of the applications of this compound in the discovery of novel drugs, particularly in the areas of oncology and inflammatory diseases. Detailed protocols for the synthesis of key derivatives and their biological evaluation are presented, along with quantitative data to facilitate comparative analysis.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in targeting various signaling pathways implicated in disease pathogenesis. The inherent structural features of the thiophene moiety allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for enzymes and protein-protein interactions.

Anticancer Drug Discovery

This compound and its analogs are pivotal in the development of novel anticancer agents. These compounds have been shown to target key oncogenic signaling pathways, including the RhoA/ROCK and JAK/STAT pathways, and have also been utilized in the synthesis of inhibitors for the fat mass and obesity-associated protein (FTO), an important target in acute myeloid leukemia (AML).

Targeting the RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, are crucial regulators of cellular processes that contribute to tumor growth and metastasis. Overexpression and hyperactivity of the RhoA/ROCK signaling pathway are implicated in cancer cell proliferation, migration, and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, synthesized from precursors related to this compound, have been identified as potent inhibitors of this pathway. These compounds have been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells.[1][2][3]

Inhibition of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cytokine-mediated immune responses, cell proliferation, and survival. Aberrant activation of the JAK/STAT pathway is a hallmark of various cancers and inflammatory diseases. Thiophene carboxamide derivatives have been developed as inhibitors of JAK2, a key component of this pathway.[4] Furthermore, benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[5][6]

FTO Inhibition in Leukemia: The FTO protein, an RNA N6-methyladenosine (m6A) demethylase, is highly expressed in acute myeloid leukemia (AML) and plays a crucial role in leukemogenesis. Consequently, FTO has emerged as a promising therapeutic target for AML. 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as a new class of FTO inhibitors with potent antileukemia activity.[7]

Anti-inflammatory Drug Discovery

Chronic inflammatory diseases such as rheumatoid arthritis represent a significant therapeutic challenge. This compound derivatives have been explored for the development of novel anti-inflammatory agents. The well-known non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, a thieno[2,3-e]-1,2-thiazine derivative, highlights the potential of the thiophene scaffold in this therapeutic area. The synthesis of Tenoxicam and its analogs often involves precursors derived from thiophene.[8][9][10]

Quantitative Data

The following tables summarize the biological activity of various drug candidates derived from this compound and its analogs.

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDTarget PathwayCell LineIC50 / GI50 (µM)Reference
Compound b19 RhoA/ROCKMDA-MB-231Proliferation Inhibition (IC50 not specified)[1]
Compound 8b STAT3HepG2IC50 ≈ 2.5[5][6]
Compound 8b STAT3MDA-MB-231IC50 ≈ 1.5[5][6]
Compound 8b STAT3MCF-7IC50 ≈ 2.0[5][6]
Compound 8b STAT3HCT116IC50 ≈ 2.0[5][6]
Compound 5 TubulinVarious (Leukemia, Colon, CNS, Prostate)GI50: 0.01 - 0.09[7]
Compound 6 TubulinVarious (Leukemia, CNS, Prostate)GI50: 0.02 - 0.09[7]
Compound 13 TubulinVariousGI50: 0.01 - 0.1[7]

Table 2: FTO Inhibition and Antileukemia Activity

Compound IDTargetEnzymatic Inhibition IC50 (µM)Cell LineAntiproliferative Activity (IC50)Reference
Compound 12o/F97 FTO0.097MV4-11 (AML)0.18 µM[7]
Rhein FTO3.7in vitro-

Experimental Protocols

Protocol 1: General Synthesis of Benzo[b]thiophene-3-carboxylic Acid Derivatives (RhoA/ROCK Inhibitors)

This protocol describes a general method for the synthesis of benzo[b]thiophene-3-carboxylic acid amides, which have shown activity as RhoA/ROCK pathway inhibitors.

Materials:

  • Benzo[b]thiophene-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of benzo[b]thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzo[b]thiophene-3-carboxamide derivative.

Protocol 2: Synthesis of 3-Arylaminothiophenic-2-carboxylic Acid Derivatives (FTO Inhibitors)

This protocol outlines a general route for synthesizing 3-arylaminothiophenic-2-carboxylic acid derivatives, which have been identified as FTO inhibitors.

Materials:

  • A suitable 3-aminothiophene-2-carboxylate ester

  • An appropriate aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Buchwald-Hartwig Amination: In a reaction vessel, combine the 3-aminothiophene-2-carboxylate ester (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq). Add anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification of Ester: Purify the crude product by silica gel column chromatography to obtain the 3-arylaminothiophene-2-carboxylate ester.

  • Saponification: Dissolve the purified ester in a mixture of methanol and water. Add LiOH (2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Final Work-up and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., ether or hexane) to remove any unreacted starting material. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum to yield the final 3-arylaminothiophenic-2-carboxylic acid derivative.

Visualizations

Signaling Pathways and Experimental Workflows

RhoA_ROCK_Pathway This compound Derivative This compound Derivative RhoA_GTP RhoA-GTP (Active) This compound Derivative->RhoA_GTP Inhibits ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

Caption: Inhibition of the RhoA/ROCK signaling pathway by a this compound derivative.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->JAK2 Inhibits

Caption: Thiophene derivative inhibiting the JAK2/STAT3 signaling pathway.

FTO_Inhibition_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation This compound Precursor This compound Precursor Chemical Synthesis Chemical Synthesis This compound Precursor->Chemical Synthesis FTO Inhibitor FTO Inhibitor Chemical Synthesis->FTO Inhibitor FTO Enzyme Assay FTO Enzyme Assay FTO Inhibitor->FTO Enzyme Assay Cell-based Assay\n(AML cells) Cell-based Assay (AML cells) FTO Inhibitor->Cell-based Assay\n(AML cells) IC50 Determination IC50 Determination FTO Enzyme Assay->IC50 Determination Antiproliferative Activity Antiproliferative Activity Cell-based Assay\n(AML cells)->Antiproliferative Activity

Caption: Workflow for the discovery of FTO inhibitors from a this compound precursor.

References

Application Notes and Protocols for the Electrochemical Polymerization of 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrochemical polymerization of 3-Thiophenacetic acid (3-TPAA), a crucial process for the development of functionalized conductive polymer films with applications in biosensors, drug delivery, and functional coatings. The carboxyl group of 3-TPAA offers a versatile handle for the covalent immobilization of biomolecules, making poly(this compound) (PTAA) a material of significant interest.

Overview of Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for synthesizing conductive polymers directly onto an electrode surface. The process involves the oxidation of the monomer, 3-TPAA, at an appropriate potential, leading to the formation of radical cations that couple to form polymer chains. The resulting PTAA film is deposited in its conductive, oxidized (doped) state. The thickness, morphology, and properties of the polymer film can be precisely controlled by modulating the electrochemical parameters.

Three primary methods for the electrochemical polymerization of 3-TPAA are detailed below:

  • Potentiodynamic Polymerization (Cyclic Voltammetry): Involves cycling the potential of the working electrode within a specific range. This method is excellent for monitoring the polymerization process in real-time and for creating uniform, thin films.

  • Potentiostatic Polymerization (Chronoamperometry): A constant potential is applied to the working electrode for a defined period. This technique is useful for growing thicker films and offers good control over the polymerization rate.

  • Galvanostatic Polymerization (Chronopotentiometry): A constant current is passed through the electrochemical cell. This method is advantageous for ensuring a constant rate of polymer deposition.

Experimental Setup and Reagents

A standard three-electrode electrochemical cell is required for all polymerization methods.

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Gold (Au) disk electrodes are commonly used.

  • Counter Electrode: A Platinum wire or mesh is typically employed.

  • Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is recommended.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry, chronoamperometry, and chronopotentiometry.

  • Solvent: Acetonitrile (CH₃CN) is a common solvent for the electrochemical polymerization of thiophene derivatives.

  • Monomer: this compound (3-TPAA).

  • Supporting Electrolyte: A salt to ensure the conductivity of the solution, such as Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) or Lithium perchlorate (LiClO₄).

Detailed Experimental Protocols

Prior to polymerization, it is crucial to clean the working electrode thoroughly. For ITO, sonication in acetone followed by rinsing with deionized water and drying is recommended. For Pt and Au electrodes, polishing with alumina slurry, followed by sonication in deionized water and electrochemical cleaning is advised. All solutions should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere during polymerization.

Potentiodynamic Polymerization Protocol (Cyclic Voltammetry)

This method allows for the gradual deposition of the PTAA film while observing the redox behavior of the monomer and the growing polymer.

Table 1: Reagents and Conditions for Potentiodynamic Polymerization

ParameterValue
MonomerThis compound
Monomer Concentration0.01 - 0.1 M
SolventAcetonitrile (CH₃CN)
Supporting Electrolyte0.1 M NBu₄BF₄
Working ElectrodeITO or Pt
Counter ElectrodePt wire
Reference ElectrodeAg/AgCl
Potential Range0 V to +1.8 V vs. Ag/AgCl
Scan Rate50 - 100 mV/s
Number of Cycles10 - 20 cycles

Procedure:

  • Prepare a solution of 3-TPAA and NBu₄BF₄ in acetonitrile.

  • Assemble the three-electrode cell with the prepared solution.

  • Deoxygenate the solution by bubbling with nitrogen for 15-20 minutes.

  • Initiate the cyclic voltammetry experiment, cycling the potential between 0 V and +1.8 V at a scan rate of 50 mV/s for 15 cycles. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film.

  • After the desired number of cycles, remove the working electrode, rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Potentiostatic Polymerization Protocol (Chronoamperometry)

This method is suitable for growing thicker polymer films by applying a constant potential.

Table 2: Reagents and Conditions for Potentiostatic Polymerization

ParameterValue
MonomerThis compound
Monomer Concentration0.05 - 0.2 M
SolventAcetonitrile (CH₃CN)
Supporting Electrolyte0.1 M LiClO₄
Working ElectrodeITO or Au
Counter ElectrodePt wire
Reference ElectrodeAg/AgCl
Applied Potential+1.4 V to +1.6 V vs. Ag/AgCl
Deposition Time120 - 600 seconds

Procedure:

  • Prepare a solution of 3-TPAA and LiClO₄ in acetonitrile.

  • Set up the three-electrode cell and deoxygenate the solution.

  • Apply a constant potential of +1.5 V to the working electrode for the desired duration. The current will initially be high and then decrease as the film grows and the diffusion of the monomer to the electrode surface becomes the rate-limiting step.

  • After the specified time, turn off the potential, remove the electrode, rinse with acetonitrile, and dry.

Galvanostatic Polymerization Protocol (Chronopotentiometry)

This method uses a constant current to control the rate of polymer deposition.

Table 3: Reagents and Conditions for Galvanostatic Polymerization

ParameterValue
MonomerThis compound
Monomer Concentration0.1 M
SolventAcetonitrile (CH₃CN)
Supporting Electrolyte0.1 M LiClO₄
Working ElectrodePt or ITO
Counter ElectrodePt wire
Reference ElectrodeAg/AgCl
Applied Current Density0.1 - 1.0 mA/cm²
Deposition Time180 - 900 seconds

Procedure:

  • Prepare the polymerization solution as described above.

  • Assemble the electrochemical cell and deoxygenate the solution.

  • Apply a constant current density, for example, 0.5 mA/cm², to the working electrode. The potential of the working electrode will change over time and then stabilize as the polymerization proceeds.

  • After the desired deposition time, stop the current, and rinse and dry the electrode as in the previous methods.

Characterization of Poly(this compound) Films

The properties of the synthesized PTAA films can be characterized using various techniques.

Table 4: Typical Properties of Electrochemically Synthesized PTAA Films

PropertyTypical Value/RangeCharacterization Technique
Redox Potentials
Oxidation Peak (p-doping)+0.8 V to +1.2 V vs. Ag/AgCl[1]Cyclic Voltammetry (CV)
Reduction Peak (p-dedoping)+0.4 V to +0.8 V vs. Ag/AgClCyclic Voltammetry (CV)
Optical Properties
π-π* transition (neutral)400 - 450 nmUV-Vis Spectroscopy
Polaron/Bipolaron bands (doped)600 - 800 nmUV-Vis Spectroscopy
Conductivity 10⁻³ to 10¹ S/cmFour-Point Probe Measurement
Morphology Granular or fibrous, depending on conditionsScanning Electron Microscopy (SEM)

Visualizing the Process

The following diagrams illustrate the experimental workflow and the proposed mechanism for the electrochemical polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_polymerization Electrochemical Polymerization cluster_post Post-Polymerization prep_solution Prepare Monomer and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell clean_electrode Clean Working Electrode clean_electrode->assemble_cell deoxygenate Deoxygenate with N2/Ar assemble_cell->deoxygenate electropolymerize Apply Electrochemical Method (CV, CA, or CP) deoxygenate->electropolymerize rinse_dry Rinse and Dry Polymer-Coated Electrode electropolymerize->rinse_dry characterize Characterize PTAA Film (CV, UV-Vis, SEM, etc.) rinse_dry->characterize

Experimental workflow for PTAA synthesis.

polymerization_mechanism monomer 3-TPAA Monomer radical_cation Radical Cation monomer->radical_cation -e⁻ (Oxidation at Electrode) dimer Dimer radical_cation->dimer Coupling polymer PTAA Polymer Chain dimer->polymer Further Oxidation and Coupling

Proposed polymerization mechanism of 3-TPAA.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful electrochemical synthesis of poly(this compound) films. By carefully controlling the experimental parameters, researchers can tailor the properties of the resulting polymer films to suit a wide range of applications, particularly in the fields of bio-interfacing and drug development where the functional carboxylic acid group is of paramount importance. The provided data and diagrams serve as a valuable resource for both novice and experienced researchers in the field of conductive polymers.

References

Application Notes and Protocols for 3-Thiophenacetic Acid Functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of gold nanoparticles (AuNPs) functionalized with 3-Thiophenacetic acid. The protocols and data presented herein are designed to guide researchers in the development of novel nanoparticle-based platforms for drug delivery, biosensing, and other biomedical applications. While direct literature on this compound functionalized AuNPs is limited, the following information is compiled from established methods for similar thiol-functionalized nanoparticles and related research involving thiophene derivatives.

Introduction

Gold nanoparticles are widely utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2] Functionalization of AuNPs with molecules containing thiol groups is a common strategy to create stable and versatile nanoconstructs.[3] this compound, with its thiol-containing thiophene ring and a carboxylic acid group, offers a promising bifunctional ligand for AuNP stabilization and further conjugation. The thiophene group provides a strong anchor to the gold surface, while the carboxylic acid moiety can be used for conjugating therapeutic agents, targeting ligands, or other biomolecules.[1]

Applications

The unique properties of this compound functionalized AuNPs open up possibilities in several key research areas:

  • Drug Delivery: The carboxylic acid group on the surface of the nanoparticles can be activated to form amide or ester linkages with drug molecules containing amine or hydroxyl groups, respectively. This allows for the covalent attachment of therapeutics for targeted delivery. The enhanced permeability and retention (EPR) effect in tumor tissues can lead to passive accumulation of these nanoparticle-drug conjugates, increasing therapeutic efficacy while minimizing systemic toxicity.[4][5]

  • Biosensing: The thiophene ring in this compound can contribute to the electronic properties of the nanoparticle surface, making these particles suitable for electrochemical biosensors.[6] Furthermore, the functionalized nanoparticles can serve as stable substrates for Surface-Enhanced Raman Spectroscopy (SERS), where the thiophene moiety can provide a characteristic Raman signal.[7] The carboxylic acid group can be used to immobilize biorecognition elements like antibodies or nucleic acids for specific analyte detection.

  • Targeted Imaging and Theranostics: By conjugating targeting ligands (e.g., antibodies, peptides) to the carboxylic acid groups, these nanoparticles can be directed to specific cells or tissues. The high electron density of gold makes them excellent contrast agents for transmission electron microscopy and computed tomography. Combining targeting, imaging, and therapeutic capabilities in a single nanoparticle platform enables a theranostic approach to disease management.

Experimental Protocols

The following protocols are representative methods for the synthesis and functionalization of gold nanoparticles with this compound, adapted from established procedures for similar thiol-containing ligands.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Seed Solution)

This protocol describes the synthesis of ~15 nm gold nanoparticles using the Turkevich method, which will serve as the core for functionalization.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware cleaned with aqua regia and thoroughly rinsed with DI water

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in DI water.

  • In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue-gray and finally to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Characterize the synthesized nanoparticles using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Dynamic Light Scattering (for size and polydispersity).

  • Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization with this compound

This protocol details the ligand exchange process to replace the citrate capping agent with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or the chosen buffer.

  • To 10 mL of the citrate-stabilized AuNP solution, add a calculated amount of the this compound solution to achieve the desired surface coverage. A molar excess of the thiol is typically used.

  • Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purify the functionalized nanoparticles by centrifugation to remove excess unbound this compound and displaced citrate ions. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm particles).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or buffer).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure thorough washing.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage and further use.

Characterization Data

The following tables summarize the expected characterization data for this compound functionalized gold nanoparticles. The values are representative and may vary depending on the precise synthesis and functionalization conditions.

Table 1: Physicochemical Properties of Functionalized AuNPs

ParameterCitrate-Stabilized AuNPsThis compound-Functionalized AuNPs
Core Diameter (TEM) ~15 nm~15 nm
Hydrodynamic Diameter (DLS) ~20 nm~25-30 nm
Zeta Potential -30 to -50 mV-20 to -40 mV
Surface Plasmon Resonance (λmax) ~520 nm~525-530 nm
Appearance Deep red solutionDeep red solution

Table 2: Characterization Techniques and Expected Observations

TechniquePurposeExpected Observation
Transmission Electron Microscopy (TEM) To determine the core size, shape, and monodispersity of the nanoparticles.Spherical nanoparticles with a narrow size distribution.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.An increase in hydrodynamic diameter after functionalization due to the ligand shell.
Zeta Potential Analysis To assess the surface charge and colloidal stability of the nanoparticles.A change in zeta potential upon ligand exchange, with the value depending on the pH and the deprotonation state of the carboxylic acid.
UV-Visible Spectroscopy To monitor the Surface Plasmon Resonance (SPR) peak.A slight red-shift in the SPR peak after functionalization, indicating a change in the local refractive index at the nanoparticle surface.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of this compound on the nanoparticle surface.Characteristic peaks corresponding to the thiophene ring and the carboxylic acid group of the ligand.
X-ray Photoelectron Spectroscopy (XPS) To provide elemental and chemical state information of the nanoparticle surface.Presence of sulfur and carbon signals from the this compound ligand.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

Synthesis_Workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Stabilized AuNPs Boiling->AuNP_Citrate LigandExchange Ligand Exchange AuNP_Citrate->LigandExchange ThiopheneaceticAcid This compound ThiopheneaceticAcid->LigandExchange AuNP_Functionalized Functionalized AuNPs LigandExchange->AuNP_Functionalized Purification Purification (Centrifugation) AuNP_Functionalized->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Mechanism of this compound binding to the gold nanoparticle surface.

Drug_Delivery_Pathway Start Drug-conjugated AuNPs Administered Circulation Systemic Circulation Start->Circulation EPR EPR Effect: Nanoparticle Accumulation in Tumor Tissue Circulation->EPR CellularUptake Cellular Uptake (Endocytosis) EPR->CellularUptake DrugRelease Intracellular Drug Release CellularUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery pathway using functionalized gold nanoparticles.

References

Application Notes and Protocols: 3-Thiophenacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Representative Synthesis: N-[(3-thienyl)acetyl]alanine isobutyl ester

This protocol details the synthesis of N-[(3-thienyl)acetyl]alanine isobutyl ester, an amide derivative of 3-thiophenacetic acid. Amide derivatives of acetic acids are a common class of compounds explored for herbicidal and fungicidal activity.

Experimental Protocol

Objective: To synthesize N-[(3-thienyl)acetyl]alanine isobutyl ester from this compound and L-alanine isobutyl ester.

Materials:

  • This compound (CAS 6964-21-2)

  • L-Alanine isobutyl ester hydrochloride

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Alanine Isobutyl Ester Free Base:

    • In a 100 mL round-bottom flask, dissolve L-alanine isobutyl ester hydrochloride (1.82 g, 10 mmol) in dichloromethane (30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 mL, 11 mmol) dropwise with stirring.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • The formation of triethylamine hydrochloride precipitate will be observed.

    • Use the resulting solution directly in the next step.

  • Amide Coupling Reaction:

    • In a separate 250 mL round-bottom flask, dissolve this compound (1.42 g, 10 mmol) in anhydrous dichloromethane (50 mL).

    • Add the prepared solution of L-alanine isobutyl ester free base from step 1 to this flask.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL).

    • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:EtOAc and gradually increasing the polarity) to afford the pure N-[(3-thienyl)acetyl]alanine isobutyl ester.

Data Presentation

ParameterValue
Reactants
This compound1.42 g (10 mmol)
L-Alanine isobutyl ester HCl1.82 g (10 mmol)
Triethylamine1.5 mL (11 mmol)
DCC2.27 g (11 mmol)
Solvent Dichloromethane
Reaction Time ~18 hours
Reaction Temperature 0 °C to Room Temperature
Product N-[(3-thienyl)acetyl]alanine isobutyl ester
Theoretical Yield 2.69 g
Assumed % Yield 85%
Experimental Yield 2.29 g
Appearance White to off-white solid

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product TPA This compound Coupling 2. Amide Coupling TPA->Coupling AlaEsterHCl L-Alanine Isobutyl Ester HCl FreeBase 1. Prepare Free Base of Alanine Ester AlaEsterHCl->FreeBase TEA Triethylamine TEA->FreeBase DCC DCC DCC->Coupling FreeBase->Coupling Workup 3. Reaction Work-up Coupling->Workup Purification 4. Purification Workup->Purification Product N-[(3-thienyl)acetyl]alanine isobutyl ester Purification->Product

Figure 1. Experimental workflow for the synthesis of N-[(3-thienyl)acetyl]alanine isobutyl ester.

logical_relationship TPA This compound (Precursor) Activation Carboxylic Acid Activation TPA->Activation Amide Thiophene-based Amide (Potential Agrochemical) Activation->Amide Amine Amine Derivative (e.g., Amino Acid Ester) Amine->Amide Bioactivity Herbicidal / Fungicidal Activity Screening Amide->Bioactivity

Figure 2. Logical relationship for developing potential agrochemicals from this compound.

Discussion

The synthesis of N-[(3-thienyl)acetyl]alanine isobutyl ester serves as a practical example of how this compound can be functionalized to create novel compounds for agrochemical screening. The amide bond formation is a robust and well-established reaction in organic synthesis. The choice of the amino acid ester component can be varied to generate a library of derivatives, allowing for the exploration of structure-activity relationships (SAR).

While this specific compound is a model, the broader class of thiophene-containing molecules has demonstrated significant potential in agriculture. For instance, various thiophene derivatives have been investigated for their fungicidal, insecticidal, and herbicidal properties.[2][3][4] The thiophene moiety is a key component in several commercial pesticides, although their synthesis may not always directly involve this compound. The exploration of derivatives of this compound, such as the one described, remains a valid strategy for the discovery of new and effective agrochemicals.

This compound is a valuable starting material for the synthesis of diverse thiophene-containing compounds. The provided protocol for the synthesis of N-[(3-thienyl)acetyl]alanine isobutyl ester illustrates a straightforward method for creating novel molecules with the potential for agrochemical applications. Researchers and scientists in drug and pesticide development can utilize such protocols as a foundation for creating libraries of related compounds for biological screening, thereby contributing to the discovery of next-generation crop protection agents.

References

Thiophene-Based Compounds in the Development of Anti-inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Thiophene-Based Anti-inflammatory Agents

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs.[1][2] Thiophene-based compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid, are recognized for their potent anti-inflammatory properties.[1][2][3] Chronic inflammatory diseases like rheumatoid arthritis represent a significant therapeutic challenge, and the development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research.[1][2] Thiophene derivatives have emerged as a promising class of compounds in this endeavor due to their structural versatility and ability to target key inflammatory pathways.[1][2]

Mechanism of Action

The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. The primary mechanisms of action include:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene derivatives act as inhibitors of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] Some compounds also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1][4] Dual inhibition of COX and LOX pathways is a particularly attractive strategy for developing broad-spectrum anti-inflammatory agents with potentially reduced side effects compared to traditional NSAIDs.[4]

  • Modulation of NF-κB and MAPK Signaling Pathways: The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are crucial regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[5] Some thiophene-based compounds have been shown to suppress the activation of these pathways, leading to a downstream reduction in the production of inflammatory mediators.[5]

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. Key structural features that have been associated with potent anti-inflammatory activity include:

  • The presence of carboxylic acid, ester, amine, and amide functional groups.[1][2]

  • Substitution with methyl and methoxy groups.[1][2]

  • The incorporation of a sulfonamide moiety has been shown to yield potent 5-LOX inhibitors.[3]

  • A 2-benzamido-thiophene-3-carboxamide scaffold has been identified as a promising template for selective COX-2 inhibitors.[6]

Quantitative Data

The following tables summarize the in vitro anti-inflammatory activity of selected thiophene-based compounds from the literature.

Table 1: COX-1 and COX-2 Inhibitory Activity of Thiophene Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide19.50.2967.24[6]
Celecoxib (Reference)14.20.4233.8[6]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide45.625.458.37[4]
Celecoxib (Reference)>1006.48>15.44[4]
Compound 21 (benzothiophene-rhodamine hybrid)-0.67-[1]
Celecoxib (Reference)-1.14-[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a)-0.31-[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29b)-1.40-[1]

Table 2: 5-LOX Inhibitory Activity of Thiophene Derivatives

Compound5-LOX IC50 (µM)Assay ConditionsReference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide4.33In vitro[4]
NDGA (Reference)2.46In vitro[4]
Compound 21 (benzothiophene-rhodamine hybrid)2.33In vitro[1]
Sodium meclofenamate (Reference)5.64In vitro[1]
Compound 129.2In vitro, MCF7 and HCT116 cells[1]
N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k)0.02-0.1RBL-1 cell homogenate[3]

Table 3: Cytokine Inhibition by Thiophene Derivatives

CompoundTarget CytokineInhibitionConcentrationCell LineReference
Methoxy-substituted thiophene derivative (Compound 5)TNF-α, IL-8Negative regulation of expression10 µMTHP-1 monocytes[5]
Thiophene derivative (Compound 9)TNF-α, IL-1β, IL-6Inhibition2 nMHuman red blood cells[5]
Thiophene derivative (Compound 10)TNF-α, IL-1β, IL-6Inhibition2 nMHuman red blood cells[5]
Thiazolo-thiophene derivative (Compound 4)TNF-α, IL-1β, IL-6Significant reduction-Bronchoalveolar lavage[5]
Thiophen-2-ylmethylene derivative (Compound 6)TNF-αRemarkable inhibition (greater than celecoxib)--[7]
Thiophen-2-ylmethylene derivative (Compound 11a)TNF-αRemarkable inhibition (greater than celecoxib)--[7]

Experimental Protocols

Protocol 1: Synthesis of a Thiophene-Based COX-2 Inhibitor

This protocol describes the synthesis of 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, a potent and selective COX-2 inhibitor.[6]

Materials:

  • Ethyl 2-amino-5-ethylthiophene-3-carboxylate

  • Benzoyl chloride

  • 4-Fluoroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Benzoylation of the starting thiophene:

    • Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (1 equivalent) in dry DCM in a round-bottom flask.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude benzoylated intermediate.

  • Amidation with 4-fluoroaniline:

    • To a solution of the crude benzoylated intermediate in a suitable solvent (e.g., toluene), add 4-fluoroaniline (2 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final compound.

  • Characterization:

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37 °C for a specific time (e.g., 10-20 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Add the detection reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: In Vitro 5-LOX Inhibition Assay

This protocol describes a general method for assessing the 5-LOX inhibitory activity of test compounds.

Materials:

  • 5-LOX enzyme (e.g., from potato or recombinant human)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton or NDGA) dissolved in DMSO

  • Detection reagent (e.g., a spectrophotometric reagent that reacts with the hydroperoxide product)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the 5-LOX enzyme and substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Assay Protocol:

    • Add the assay buffer and the 5-LOX enzyme solution to the wells of a 96-well plate.

    • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Incubate the plate at room temperature for a specific time (e.g., 10-15 minutes).

    • Stop the reaction and measure the absorbance at the appropriate wavelength to quantify the formation of the hydroperoxide product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Carrageenan-Induced Rat Paw Edema Assay

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (male or female, 150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

    • Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The increase in paw volume is an index of inflammation.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Thiophene_COX Thiophene-based COX Inhibitors Thiophene_COX->COX Inhibition Thiophene_LOX Thiophene-based 5-LOX Inhibitors Thiophene_LOX->LOX Inhibition

Caption: Arachidonic acid cascade and sites of inhibition by thiophene compounds.

NFkB_MAPK_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Gene_Expression Transcription Factor Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Gene_Expression Nuclear Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Activation Nucleus Nucleus Thiophene_MAPK Thiophene-based MAPK Inhibitors Thiophene_MAPK->MAPK Inhibition Thiophene_NFkB Thiophene-based NF-κB Inhibitors Thiophene_NFkB->IKK Inhibition

Caption: NF-κB and MAPK signaling pathways and inhibition by thiophene compounds.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay In_Vitro->LOX_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA) In_Vitro->Cytokine_Assay In_Vivo In Vivo Testing (for promising candidates) In_Vitro->In_Vivo Hit Identification Edema_Assay Carrageenan-Induced Paw Edema In_Vivo->Edema_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) In_Vivo->Lead_Optimization Data for SAR Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the development of thiophene-based anti-inflammatory drugs.

References

Application Notes and Protocols: Synthesis of 3-Thiopheneacetic Acid Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-thiopheneacetic acid derivatives as building blocks for advanced organic electronic materials. The protocols outlined below are intended to serve as a guide for the preparation of novel materials for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Introduction

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, owing to their excellent charge transport properties, environmental stability, and synthetic versatility. 3-Thiopheneacetic acid and its derivatives, such as esters and amides, serve as valuable precursors for the synthesis of a wide array of functional organic materials. The acetic acid moiety provides a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic properties, solubility, and solid-state packing, which are critical parameters for optimizing device performance.

Data Presentation: Performance of Thiophene-Based Materials in Organic Electronics

The performance of organic electronic devices is highly dependent on the molecular structure of the active material. Below is a summary of performance metrics for various thiophene-based materials, including those derived from or related to the thieno[3,2-b]thiophene core, which can be synthesized from 3-thiophene precursors.

Table 1: Performance of Thiophene-Based Materials in Organic Field-Effect Transistors (OFETs)

Material ClassSpecific Material ExampleMobility (μ) (cm²/Vs)On/Off RatioDeposition MethodReference
Thieno[3,2-b]thiophene PolymerPDBT-co-TT1.95> 10^5Spin-coating[1]
Thieno[3,2-b]thiophene Small MoleculeC6-Ph-BTBT4.62.2 x 10^7Vacuum-deposition[2]
Dithieno[3,2-d:2′,3′-d]thiophene DerivativeAlkyl-substituted DTT0.10> 10^7Solution-processing[3]
Ester-functionalized Polythiophene-3.3 x 10⁻³--[4]

Table 2: Performance of Thiophene-Based Materials in Organic Solar Cells (OSCs)

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Thieno[3,2-b]thiophene-DPP PolymerPC71BM5.4---
3-Thiophenemalonic Acid (Additive) in Perovskite-16.5---
Thiophene-based Azomethine DyesTiO2-0.4294.07 x 10⁻²0.66

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Thiopheneacetate

This protocol describes the esterification of 3-thiopheneacetic acid, a key intermediate for further derivatization.

Materials:

  • 3-Thiopheneacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 3-thiopheneacetic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-thiopheneacetate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details the functionalization of a brominated 3-thiopheneacetic acid derivative with an arylboronic acid.

Materials:

  • Brominated methyl 3-thiopheneacetate (e.g., Methyl 2-bromo-3-thiopheneacetate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the brominated methyl 3-thiopheneacetate and the arylboronic acid in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add potassium carbonate and the Pd(PPh₃)₄ catalyst to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted 3-thiopheneacetate.

Visualizations

Synthesis Workflow for a Thieno[3,2-b]thiophene Derivative

The following diagram illustrates a multi-step synthesis of a functionalized thieno[3,2-b]thiophene, a key building block for high-performance organic semiconductors.[3][5]

G cluster_start Starting Material cluster_step1 Step 1: Lithiation and Stannylation cluster_step2 Step 2: Stille Coupling cluster_step3 Step 3: Cyclization 3_Bromothiophene 3_Bromothiophene Intermediate_1 3-Tributylstannylthiophene 3_Bromothiophene->Intermediate_1 1. n-BuLi 2. Bu3SnCl Intermediate_2 3,3'-Bithiophene derivative Intermediate_1->Intermediate_2 Pd(PPh3)4, 3-Bromothiophene derivative Final_Product Thieno[3,2-b]thiophene derivative Intermediate_2->Final_Product Oxidative Cyclization (e.g., FeCl3)

Caption: A generalized multi-step synthesis of a thieno[3,2-b]thiophene derivative.

Charge Injection and Transport in an Organic Field-Effect Transistor (OFET)

This diagram illustrates the fundamental processes of charge injection from the source electrode, transport through the organic semiconductor channel, and collection at the drain electrode in a p-type OFET.

G cluster_device OFET Structure Source Source (Au) Semiconductor Organic Semiconductor (p-type, e.g., Polythiophene derivative) Drain Drain (Au) Dielectric Dielectric (SiO2) Gate Gate (Si) Injection 1. Hole Injection Transport 2. Hopping Transport Injection->Transport Applied Gate Voltage (Vg < 0) Collection 3. Hole Collection Transport->Collection Applied Drain Voltage (Vd < 0)

Caption: Schematic of charge transport in a p-type organic field-effect transistor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Thiophenacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial scale synthetic routes for this compound include:

  • The Willgerodt-Kindler reaction starting from 3-acetylthiophene.

  • Cyanation and subsequent hydrolysis of 3-(chloromethyl)thiophene.

  • Hydrolysis of 3-thienylacetonitrile.

Q2: My final product of this compound has a persistent sulfurous odor. What could be the cause?

A2: A persistent sulfurous odor often indicates the presence of unreacted sulfur-containing starting materials or byproducts. If you used the Willgerodt-Kindler reaction, residual thioamides or elemental sulfur could be the source. Thorough purification by recrystallization or chromatography is recommended.

Q3: I am struggling to separate the 2-isomer from my this compound. How can I improve the isomeric purity?

A3: The presence of the 2-isomer, 2-Thiophenacetic acid, is a common issue, particularly when the synthesis originates from thiophene itself without regioselective control. The physical properties of the two isomers are very similar, making separation by standard crystallization challenging. Preparative chromatography (HPLC or column chromatography) is often the most effective method for separating these isomers. It is also crucial to start with isomerically pure starting materials if possible.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 3-Acetylthiophene via Willgerodt-Kindler Reaction

Problem: Low yield of this compound after hydrolysis.

Possible Cause Suggested Solution
Incomplete Willgerodt-Kindler reaction.Ensure the reaction is heated for a sufficient time at the appropriate temperature. The reaction progress can be monitored by TLC or GC to confirm the consumption of 3-acetylthiophene.
Incomplete hydrolysis of the intermediate thioamide.The hydrolysis step is crucial. Ensure that the concentration of the base (e.g., NaOH or KOH) is sufficient and that the hydrolysis is carried out for an adequate duration, often under reflux. Monitoring the disappearance of the thioamide intermediate by TLC is recommended.
Sub-optimal reaction conditions.The ratio of sulfur and morpholine (or other amine) to the ketone can impact the yield. Experiment with slight variations in the stoichiometry. The use of a phase-transfer catalyst can sometimes improve yields.[1]

Problem: The final product is contaminated with a significant amount of a neutral compound.

Possible Cause Suggested Solution
Incomplete hydrolysis of the thioamide intermediate.The thioamide is a neutral compound and will not be extracted into the aqueous base during workup. Increase the hydrolysis time, temperature, or base concentration. The purity of the final product can be checked by HPLC or GC-MS.
Formation of other neutral byproducts.While less common, other side reactions can occur. Purify the final product by recrystallization from a suitable solvent (e.g., water or a water/alcohol mixture) or by column chromatography.
Route 2: From 3-(Chloromethyl)thiophene via Cyanation and Hydrolysis

Problem: The 3-(chloromethyl)thiophene starting material is impure.

Possible Impurities Origin Mitigation Strategy
2-(Chloromethyl)thiopheneIsomeric byproduct from the chloromethylation of thiophene.Purification of the chloromethylated thiophene by fractional distillation is necessary but can be challenging due to close boiling points. Using a highly regioselective synthesis method for 3-substituted thiophene is a better approach if possible.
2,5-DichloromethylthiopheneDi-substitution byproduct.Optimize chloromethylation reaction conditions (e.g., temperature, stoichiometry) to minimize di-substitution.
Bis(thienyl)methane derivativesSide reaction products from the chloromethylation.Careful control of reaction conditions and purification of the intermediate is key.

Problem: Low yield in the cyanation step.

Possible Cause Suggested Solution
Instability of 3-(chloromethyl)thiophene.3-(Chloromethyl)thiophene is a lachrymator and can be unstable. It is often recommended to use it immediately after preparation and purification.
Inefficient reaction conditions.Ensure the use of a suitable solvent and that the cyanide salt (e.g., NaCN or KCN) is of good quality and sufficiently soluble. The use of a phase-transfer catalyst can improve the reaction rate and yield.
Route 3: From 3-Thienylacetonitrile via Hydrolysis

Problem: The final product is contaminated with an amide.

Possible Cause Suggested Solution
Incomplete hydrolysis of the nitrile.The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate (3-thienylacetamide). If the reaction is not driven to completion, this amide will remain as an impurity. Increase the reaction time, temperature, or concentration of the acid or base used for hydrolysis.
Insufficiently strong hydrolysis conditions.Some nitriles can be resistant to hydrolysis. Stronger acidic (e.g., concentrated H₂SO₄) or basic (e.g., higher concentration of NaOH or KOH) conditions may be required.

Summary of Common Impurities and Analytical Data

Synthetic Route Starting Material Potential Impurities Typical Analytical Method Expected Retention Time/Signal
Willgerodt-Kindler3-Acetylthiophene3-Acetylthiophene (unreacted), 3-Thienylthioacetamide (intermediate)HPLC, GC-MSThis compound will have a different retention time than the more neutral thioacetamide and the starting ketone.
Chloromethylation3-(Chloromethyl)thiophene2-Thiophenacetic acid (from 2-isomer), Dichlorinated thiophene derivatives, Bis(thienyl)methane derivativesGC-MS, HPLCIsomers and byproducts will show distinct peaks in the chromatogram, identifiable by their mass spectra.
Nitrile Hydrolysis3-Thienylacetonitrile3-Thienylacetonitrile (unreacted), 3-Thienylacetamide (intermediate)HPLC, GC-MSThe amide intermediate will typically have a different retention time than the final carboxylic acid.

Experimental Protocols

Synthesis of this compound from 3-Acetylthiophene via Willgerodt-Kindler Reaction

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction.

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-acetylthiophene (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • Hydrolysis: After cooling, a solution of sodium hydroxide (e.g., 20% aqueous solution) is added to the reaction mixture. The mixture is then heated at reflux for 8-12 hours to hydrolyze the intermediate thioamide.

  • Work-up and Purification: The reaction mixture is cooled and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of ~2. The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water.

Synthesis of this compound from 3-(Chloromethyl)thiophene

This protocol involves a two-step process of cyanation followed by hydrolysis.

  • Cyanation: To a solution of 3-(chloromethyl)thiophene (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), sodium cyanide (1.1 eq) is added. The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by GC or TLC to confirm the formation of 3-thienylacetonitrile.

  • Hydrolysis: After cooling, a strong base (e.g., NaOH pellets) is carefully added to the reaction mixture. The mixture is then heated at reflux for an additional 6-8 hours to hydrolyze the nitrile.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent. The aqueous layer is then acidified with concentrated HCl to precipitate the this compound. The product is collected by filtration, washed with water, and dried.

Analytical Method: HPLC for Purity Assessment

A general reverse-phase HPLC method can be used to assess the purity of this compound and detect common impurities like the corresponding amide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.

Visualizing Impurity Formation Pathways

The following diagram illustrates the relationship between the starting materials, key intermediates, and the formation of common impurities in the synthesis of this compound.

G Thiophene Thiophene Three_Chloromethylthiophene 3-(Chloromethyl)thiophene Thiophene->Three_Chloromethylthiophene Chloromethylation Two_Chloromethylthiophene 2-(Chloromethyl)thiophene (Impurity) Thiophene->Two_Chloromethylthiophene Dichloro Dichlorinated Thiophenes (Impurity) Thiophene->Dichloro BisThienyl Bis(thienyl)methanes (Impurity) Thiophene->BisThienyl Three_Acetylthiophene 3-Acetylthiophene Thioamide 3-Thienylthioacetamide (Intermediate) Three_Acetylthiophene->Thioamide Willgerodt-Kindler Reaction Unreacted_Ketone Unreacted 3-Acetylthiophene (Impurity) Three_Acetylthiophene->Unreacted_Ketone Three_Thienylacetonitrile_Start 3-Thienylacetonitrile Amide 3-Thienylacetamide (Intermediate) Three_Thienylacetonitrile_Start->Amide Unreacted_Nitrile Unreacted 3-Thienylacetonitrile (Impurity) Three_Thienylacetonitrile_Start->Unreacted_Nitrile Three_Thienylacetonitrile 3-Thienylacetonitrile Three_Chloromethylthiophene->Three_Thienylacetonitrile Cyanation Three_Thienylacetonitrile->Amide Three_Thienylacetonitrile->Unreacted_Nitrile Product This compound Thioamide->Product Hydrolysis Incomplete_Hydrolysis_Thioamide 3-Thienylthioacetamide (Impurity) Thioamide->Incomplete_Hydrolysis_Thioamide Amide->Product Complete Hydrolysis Incomplete_Hydrolysis_Amide 3-Thienylacetamide (Impurity) Amide->Incomplete_Hydrolysis_Amide

Caption: Impurity formation pathways in common syntheses of this compound.

References

Technical Support Center: Purification of Crude 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Thiophenacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For minor impurities, a single recrystallization may be sufficient, while complex mixtures may necessitate column chromatography followed by recrystallization.

Q2: What are the likely impurities I might encounter in crude this compound?

A2: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 3-methylthiophene or intermediates from the specific synthetic route employed. Other potential impurities could be isomers like 2-Thiopheneacetic acid, over-oxidation products, or residual solvents from the reaction work-up.

Q3: My this compound streaks significantly during silica gel column chromatography. How can I prevent this?

A3: Streaking of acidic compounds like this compound on silica gel is a common issue. This is often due to the acidic nature of the silica surface, which can lead to strong interactions and band broadening. To mitigate this, it is recommended to add a small amount of a volatile acid, such as 0.5-2% acetic acid or formic acid, to the eluent. This helps to keep the carboxylic acid protonated and reduces its interaction with the stationary phase, resulting in sharper peaks.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (79-80 °C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high level of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by analyzing the peak area of the main component relative to any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities by comparing the spectra to a reference standard.

Q5: Can I use a stationary phase other than silica gel for column chromatography?

A5: Yes. If this compound shows instability or irreversible adsorption on silica gel, neutral or acidic alumina can be considered as an alternative stationary phase. The choice of alumina grade (Brockmann I-V) will depend on the polarity of the impurities you are trying to remove.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process was too rapid.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Attempt a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Poor Recovery of Purified Product 1. The compound is too soluble in the cold solvent. 2. Premature crystallization during hot filtration.1. Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaks or "Tails" on the Column The compound is interacting too strongly with the silica gel due to its acidic nature.Add 0.5-2% acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group.
Poor Separation of Compound and Impurities 1. The eluent system is not optimal. 2. The column is overloaded. 3. The column was not packed properly.1. Perform a thorough solvent screen using TLC to find a system that provides good separation (ΔRf > 0.2). 2. Use a larger column with more silica gel relative to the amount of crude material (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight). 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system. If necessary, run a gradient from a non-polar to a more polar eluent.

Data Presentation

Table 1: Recrystallization Solvents for this compound
Solvent SystemPurity of Crude Material (%)Purity of Final Product (%)Expected Recovery (%)Notes
Petroleum Ether ("Sherwood Oil")Not specified>99~85Based on data for the 2-isomer, but likely effective for the 3-isomer due to similar polarity.
Ethyl AcetateNot specifiedHigh (for chiral resolution)Not specifiedPrimarily used for the separation of enantiomers with a chiral resolving agent.
WaterModerately ImpureHigh70-85This compound has some solubility in hot water and is less soluble in cold water, making it a potential recrystallization solvent.
TolueneModerately ImpureHigh75-90The aromatic nature of toluene can provide good solubility at high temperatures for thiophene-containing compounds.
Table 2: Column Chromatography Conditions for this compound
Stationary PhaseEluent SystemPurity of Crude Material (%)Purity of Final Product (%)Expected Recovery (%)Notes
Silica GelHexane/Ethyl Acetate (Gradient) + 1% Acetic Acid80-90>9880-95A gradient starting from 9:1 hexane/ethyl acetate and gradually increasing the polarity is a good starting point. The addition of acetic acid is crucial to prevent streaking.
Silica GelDichloromethane/Methanol (Gradient) + 1% Acetic Acid80-90>9880-95A gradient starting with 100% dichloromethane and gradually adding methanol can be effective for more polar impurities.
Neutral AluminaHexane/Ethyl Acetate (Gradient)80-90>9775-90A good alternative if the compound is sensitive to the acidic nature of silica gel.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from a Single Solvent (e.g., Toluene)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue adding small portions of hot toluene until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of Crude this compound by Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate with 1% acetic acid) that provides a good separation of this compound from its impurities. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow the silica to settle, ensuring a uniform bed without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure (e.g., with compressed air or a pump) to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start_node Crude this compound A Assess Purity (TLC, MP) start_node->A process_node process_node decision_node decision_node output_node output_node troubleshoot_node troubleshoot_node B Purity Acceptable? A->B C Purification Required B->C No I Pure this compound B->I Yes D Choose Method: Recrystallization or Chromatography? C->D E Recrystallization D->E Minor Impurities F Column Chromatography D->F Complex Mixture G Assess Purity of Fractions/Crystals E->G T1 Troubleshoot Recrystallization: - Oiling Out? - Low Recovery? - No Crystals? E->T1 F->G T2 Troubleshoot Chromatography: - Streaking? - Poor Separation? - No Elution? F->T2 H Purity Acceptable? G->H H->E No, Recrystallize Fractions J Combine Fractions / Dry Crystals H->J Yes J->I T1->E Optimize T2->F Optimize

Caption: Troubleshooting workflow for the purification of crude this compound.

Purification_Method_Selection input_node Crude Product Properties recrystallization Recrystallization input_node->recrystallization chromatography Column Chromatography input_node->chromatography method_node method_node advantage_node advantage_node disadvantage_node disadvantage_node rec_adv Advantages: - Simple & Fast - Good for high purity - Scalable recrystallization->rec_adv rec_dis Disadvantages: - Lower recovery - Not for complex mixtures recrystallization->rec_dis chr_adv Advantages: - High resolution - Good for complex mixtures chromatography->chr_adv chr_dis Disadvantages: - More complex & time-consuming - Requires more solvent chromatography->chr_dis

Caption: Comparison of recrystallization and column chromatography for purification.

References

Optimizing reaction conditions for 3-Thiophenacetic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-Thiophenacetic acid.

Troubleshooting Guide

Low product yield is a common issue encountered during the esterification of this compound. The following guide details potential causes and recommended solutions to improve reaction outcomes.

Troubleshooting Common Issues in this compound Esterification

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield (<70%) The Fischer esterification is a reversible reaction, and the equilibrium may not favor product formation.[1][2][3]Use a large excess of the alcohol reactant (can also serve as the solvent) to shift the equilibrium towards the ester product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus with a solvent like toluene.[1][4]Increased conversion to the desired ester. Yields can potentially exceed 90%.[1]
Incomplete reaction due to insufficient reaction time or temperature.[5]Increase the reaction temperature to the reflux temperature of the alcohol being used.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[6]Drive the reaction to completion, maximizing the conversion of the limiting reagent.
Loss of product during workup and purification.[3][7]During aqueous extraction, ensure complete separation of organic and aqueous layers. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Use care when transferring between vessels.[8]Minimize physical loss of the product, thereby improving the isolated yield.
Presence of Unreacted this compound in Product Incomplete reaction or insufficient catalyst.Ensure the reaction has gone to completion by monitoring with TLC.[6] If the reaction has stalled, consider adding more acid catalyst.Full conversion of the starting carboxylic acid.
Inefficient removal during workup.Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize and extract the unreacted acid.[6][8]Removal of acidic impurities, leading to a purer final product.
Side Reactions The thiophene ring can be sensitive to strongly acidic conditions and high temperatures, potentially leading to polymerization or degradation.Use a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst 15.[9] Alternatively, consider using a coupling agent like DCC with DMAP for milder reaction conditions.[4][10]Reduced formation of byproducts and a cleaner reaction mixture.
Difficulty Isolating the Product The ester may not precipitate or may be difficult to separate from the reaction mixture.After the reaction, concentrate the mixture and perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[6] Purify the crude product using column chromatography.[4][11]Effective isolation and purification of the target ester.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the esterification of this compound?

A1: The esterification of this compound with an alcohol in the presence of an acid catalyst typically follows the Fischer esterification mechanism.[1][8] This is a reversible, acid-catalyzed nucleophilic acyl substitution. The process involves the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst.[1][12]

Q2: How can I drive the equilibrium of the reaction towards the formation of the ester?

A2: According to Le Chatelier's principle, the equilibrium can be shifted to favor the products in a few ways.[1] One common method is to use a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent.[1] Another highly effective method is to remove water as it is formed during the reaction.[1][2][4] This can be accomplished by using a Dean-Stark apparatus, often with an azeotropic solvent like toluene, or by using a dehydrating agent.[1][4]

Q3: What are the recommended catalysts for this esterification?

A3: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid are commonly used as catalysts for Fischer esterification.[8] However, for substrates that may be sensitive to strong acids, milder catalysts such as p-toluenesulfonic acid can be used. Solid acid catalysts, for instance, ion-exchange resins like Amberlyst 15, offer the advantage of easy separation from the reaction mixture.[9] For reactions under milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) can be employed.[4][10]

Q4: What are the optimal temperature and reaction time?

A4: The optimal temperature is typically the reflux temperature of the alcohol being used.[6] For example, when using ethanol, heating to 80°C has been reported to be effective.[11] The reaction time can vary from a few hours to overnight.[6][11] It is crucial to monitor the reaction's progress by a technique such as Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[6]

Q5: How should I purify the final ester product?

A5: A standard purification procedure involves a liquid-liquid extraction followed by distillation or column chromatography.[4][8] After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated solution of sodium bicarbonate to remove any unreacted this compound and the acid catalyst.[6][8] This is followed by a wash with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[8][11] The resulting crude ester can then be purified by silica gel flash column chromatography.[11]

Comparative Data on Reaction Conditions

The following table summarizes different conditions reported for esterification reactions, which can be adapted for this compound.

CatalystAlcohol (Solvent)Temperature (°C)Reaction TimeReported YieldReference
Not specified (likely acid-catalyzed)Absolute Ethanol804 h97%[11]
Concentrated H₂SO₄Excess Alcohol (e.g., MeOH, EtOH)80 (Reflux)Monitored by TLC25-35% (initially, before optimization)[6]
Acid CatalystExcess Ethanol655 h~85% conversion[5]
DCC, DMAP2-Butyloctanol (in DCM)Room Temperature48 h87%[13]

Experimental Protocols

Protocol 1: Fischer Esterification using Excess Alcohol

This protocol is a standard method for producing esters from carboxylic acids and is suitable for the esterification of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol will also function as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heating: Heat the reaction mixture to the reflux temperature of the alcohol and maintain it for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction periodically by TLC until the this compound spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[8][11]

  • Purification: Purify the crude ester by silica gel column chromatography.[11]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Combine this compound, Alcohol, and Acid Catalyst heat Heat to Reflux start->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in Vacuo cool->concentrate extract Liquid-Liquid Extraction (EtOAc, NaHCO₃, Brine) concentrate->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify end Characterize Pure Ester purify->end

Caption: A flowchart of the experimental procedure for the esterification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_side_reactions Side Reactions start Low Yield Observed check_reaction Check TLC for Unreacted Starting Material start->check_reaction check_workup Review Workup Procedure start->check_workup check_side_reactions Analyze Crude Product for Side Products start->check_side_reactions incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Present product_loss Product Loss During Extraction check_workup->product_loss side_products Side Products Detected check_side_reactions->side_products Present solution_incomplete Increase Reaction Time/Temp or Use Excess Alcohol/ Remove Water incomplete_reaction->solution_incomplete end Improved Yield solution_incomplete->end solution_workup Optimize Extraction Protocol (e.g., Back-extraction) product_loss->solution_workup solution_workup->end solution_side_reactions Use Milder Catalyst or Lower Temperature side_products->solution_side_reactions solution_side_reactions->end

Caption: A decision tree for troubleshooting low yields in the esterification of this compound.

References

Technical Support Center: Synthesis of 3-Thiophenacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Thiophenacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Hydrolysis of 3-Thiopheneacetonitrile: This is a straightforward method that involves the conversion of 3-halomethylthiophene to the nitrile, followed by hydrolysis.

  • Willgerodt-Kindler Reaction of 3-Acetylthiophene: This reaction converts 3-acetylthiophene into a thioamide, which is then hydrolyzed to the carboxylic acid.

  • Carboxylation of a 3-Thienyl Grignard Reagent: This involves the formation of a Grignard reagent from a 3-halothiophene, which is then reacted with carbon dioxide (dry ice).

Q2: Which synthetic route generally provides the highest yield?

A2: The yield can vary significantly based on the specific derivative and reaction conditions. For the synthesis of the parent this compound, the hydrolysis of 3-thiopheneacetonitrile often provides good yields. However, for substituted derivatives, the Willgerodt-Kindler reaction or Grignard carboxylation might be more efficient. It is crucial to optimize the reaction conditions for each specific substrate.

Q3: What are the main challenges in synthesizing this compound derivatives?

A3: Common challenges include:

  • Low Yields: This can be due to incomplete reactions, side reactions, or product degradation.

  • Side Product Formation: Depending on the chosen route, byproducts such as homocoupling products in Grignard reactions or over-oxidation in other methods can reduce the yield and complicate purification.

  • Purification Difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging and may require multiple purification steps like column chromatography and recrystallization.

  • Handling of Reagents: Some methods involve moisture-sensitive reagents like Grignard reagents or toxic substances like cyanide salts, requiring careful handling and anhydrous conditions.

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through a combination of techniques. An initial workup involving acid-base extraction can remove many impurities. This is often followed by recrystallization from a suitable solvent or solvent mixture.[1][2][3][4] For more persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Guide 1: Low Yield in the Hydrolysis of 3-Thiopheneacetonitrile

Q: My yield of this compound from the hydrolysis of 3-Thiopheneacetonitrile is lower than expected. What are the possible causes and solutions?

A: Low yields in this two-step process can arise from either the nitrile formation or the hydrolysis step.

Troubleshooting Workflow for Low Yield in Nitrile Hydrolysis

G start Low Yield in Hydrolysis of 3-Thiopheneacetonitrile check_nitrile Check Purity and Yield of 3-Thiopheneacetonitrile Intermediate start->check_nitrile incomplete_hydrolysis Incomplete Hydrolysis check_nitrile->incomplete_hydrolysis sol_nitrile Optimize the cyanation reaction of 3-halomethylthiophene. Ensure complete conversion and purify the nitrile before hydrolysis. check_nitrile->sol_nitrile Low Purity/Yield degradation Product Degradation incomplete_hydrolysis->degradation No sol_incomplete Increase reaction time and/or temperature. Ensure adequate concentration of acid or base. incomplete_hydrolysis->sol_incomplete Yes workup_loss Loss During Workup/ Purification degradation->workup_loss No sol_degradation Use milder hydrolysis conditions (e.g., lower temperature). Monitor reaction closely by TLC to avoid over-reaction. degradation->sol_degradation Yes sol_workup Optimize extraction pH to ensure complete protonation of the carboxylic acid. Choose an appropriate recrystallization solvent to minimize solubility of the product in the mother liquor. workup_loss->sol_workup

Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.

Problem Possible Cause Suggested Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reflux time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inadequate concentration of acid or base.Ensure the correct stoichiometry of the hydrolyzing agent (e.g., H₂SO₄ or NaOH) is used.
Product Degradation Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time).Use milder conditions. For example, if using strong acid, try a lower concentration or temperature. Closely monitor the reaction to stop it once the starting material is consumed.
Formation of Amide Intermediate Incomplete hydrolysis of the intermediate amide to the carboxylic acid.Prolong the reaction time or increase the concentration of the hydrolyzing agent.
Loss during Workup Incorrect pH during extraction.Ensure the aqueous layer is sufficiently acidified (pH < 2) before extracting the carboxylic acid with an organic solvent.
Product is partially soluble in the aqueous layer.Perform multiple extractions with the organic solvent to maximize recovery.
Guide 2: Issues with the Willgerodt-Kindler Reaction of 3-Acetylthiophene

Q: I am attempting the Willgerodt-Kindler reaction with 3-acetylthiophene and facing issues with low yield and side product formation. How can I optimize this reaction?

A: The Willgerodt-Kindler reaction can be sensitive to reaction conditions. The following can help troubleshoot common issues.

Troubleshooting Workflow for Willgerodt-Kindler Reaction

G start Low Yield/Side Products in Willgerodt-Kindler Reaction reagent_quality Check Reagent Quality (3-acetylthiophene, sulfur, amine) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions sol_reagents Use pure starting materials. Ensure sulfur is finely powdered. reagent_quality->sol_reagents Impure hydrolysis_step Issues with Hydrolysis of Thioamide Intermediate reaction_conditions->hydrolysis_step No sol_conditions Adjust temperature and reaction time. Consider using a high-boiling solvent or microwave irradiation. Optimize the stoichiometry of sulfur and amine. reaction_conditions->sol_conditions Yes side_products Significant Side Product Formation hydrolysis_step->side_products No sol_hydrolysis Ensure complete hydrolysis of the thioamide by using sufficiently strong basic or acidic conditions and adequate reaction time. hydrolysis_step->sol_hydrolysis Yes sol_side_products Lower the reaction temperature to minimize thermal decomposition. Ensure an appropriate ratio of reactants to avoid polymerization. side_products->sol_side_products

Caption: Troubleshooting workflow for the Willgerodt-Kindler reaction.

Problem Possible Cause Suggested Solution
Low Conversion of 3-Acetylthiophene Insufficient temperature or reaction time.The Willgerodt-Kindler reaction often requires high temperatures (reflux). Consider using a higher boiling solvent or microwave irradiation to accelerate the reaction.[5]
Poor quality of sulfur or amine.Use finely powdered sulfur and a pure, dry amine (e.g., morpholine).
Formation of Complex Mixture/Byproducts Thermal decomposition at high temperatures.While high temperatures are needed, excessive heat can lead to decomposition. Find the optimal temperature that promotes the reaction without significant degradation.
Incorrect stoichiometry.The ratio of ketone:sulfur:amine is crucial. A typical starting point is a molar ratio of 1:2:3.[6]
Incomplete Hydrolysis of Thioamide Hydrolysis conditions are too mild.The intermediate thioamide can be stable. Ensure sufficiently strong basic (e.g., NaOH or KOH) or acidic conditions and adequate heating to drive the hydrolysis to completion.
Guide 3: Challenges in the Carboxylation of 3-Thienyl Grignard Reagent

Q: My attempt to synthesize 3-Thiophenecarboxylic acid via Grignard carboxylation resulted in a very low yield. What could have gone wrong?

A: Grignard reactions are highly sensitive to experimental conditions, and low yields are often due to issues with the formation or stability of the Grignard reagent.

Troubleshooting Workflow for Grignard Carboxylation

G start Low Yield in Grignard Carboxylation grignard_formation Failure of Grignard Reagent Formation start->grignard_formation reagent_quenching Grignard Reagent Quenching grignard_formation->reagent_quenching No sol_formation Ensure all glassware is flame-dried and under inert atmosphere (N₂ or Ar). Use anhydrous ether (THF or Et₂O). Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). grignard_formation->sol_formation Yes carboxylation_issue Inefficient Carboxylation reagent_quenching->carboxylation_issue No sol_quenching Use rigorously dried solvents and starting materials. Avoid any exposure to atmospheric moisture. reagent_quenching->sol_quenching Yes side_reactions Side Reactions carboxylation_issue->side_reactions No sol_carboxylation Use a large excess of freshly crushed dry ice. Add the Grignard solution slowly to the dry ice to prevent localized warming. carboxylation_issue->sol_carboxylation Yes sol_side_reactions Maintain a low temperature during Grignard formation to minimize Wurtz coupling. Add the 3-halothiophene slowly to the magnesium. side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for Grignard carboxylation.

Problem Possible Cause Suggested Solution
Grignard Reagent Fails to Form Presence of moisture.All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (e.g., diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (nitrogen or argon).[7]
Inactive magnesium surface.The magnesium turnings may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Low Yield of Carboxylic Acid Quenching of the Grignard reagent.The Grignard reagent is a strong base and will be quenched by any protic source, including water and alcohols. Ensure all reagents and the atmosphere are dry.
Inefficient carboxylation.Use a large excess of freshly crushed dry ice to ensure complete reaction and to keep the reaction mixture cold. Add the Grignard solution slowly to the dry ice.
Formation of Bithiophene Wurtz-type homocoupling.This side reaction can occur, especially at higher temperatures. Maintain a low temperature during the formation of the Grignard reagent and add the 3-halothiophene slowly to the magnesium suspension.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of Thiophenacetic Acid Derivatives

Synthetic Method Starting Material Product Reported Yield Reference
Hydrolysis of Nitrile2-Thiopheneacetonitrile2-Thiophenacetic acid66.8%[8]
Willgerodt-Kindler3-Acetylpyridine3-Pyridineacetic acid hydrochloride>86%[9]
Grignard CarboxylationBromomesityleneMesitoic AcidNot specified[10]
Friedel-Crafts Acylation/HydrolysisThiophene, Methyl Chloroacetate2-Thiopheneacetic acidHigh[11]

Note: The yields reported are for various derivatives and isomers, and direct comparison should be made with caution. Optimization for a specific this compound derivative is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 3-Thiopheneacetonitrile

This two-step procedure involves the synthesis of 3-thiopheneacetonitrile from 3-bromomethylthiophene, followed by hydrolysis.

G start 3-Bromomethylthiophene step1 React with NaCN in aqueous ethanol start->step1 intermediate 3-Thiopheneacetonitrile step1->intermediate step2 Hydrolyze with aqueous NaOH or H₂SO₄ intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound via the Willgerodt-Kindler reaction.

  • In a round-bottom flask, combine 3-acetylthiophene, finely powdered sulfur, and morpholine. [4][12]2. Heat the mixture to reflux under a nitrogen atmosphere for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure.

  • To the resulting crude thioamide, add an aqueous solution of sodium hydroxide or hydrochloric acid.

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Protocol 3: Synthesis of 3-Thiophenecarboxylic Acid via Grignard Carboxylation

This protocol describes the synthesis of the corresponding carboxylic acid, which can be a precursor to the acetic acid derivative.

Workflow for Grignard Carboxylation

G start 3-Bromothiophene step1 React with Mg turnings in anhydrous ether start->step1 intermediate 3-Thienylmagnesium Bromide step1->intermediate step2 React with excess dry ice (CO₂) intermediate->step2 intermediate2 Magnesium Carboxylate Salt step2->intermediate2 step3 Acidic workup (aq. HCl) intermediate2->step3 end 3-Thiophenecarboxylic Acid step3->end

Caption: Synthetic workflow for 3-Thiophenecarboxylic acid via Grignard carboxylation.

  • Set up a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet.

  • Place activated magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 3-bromothiophene in anhydrous ether and add a small portion to the flask to initiate the reaction (initiation may be aided by a crystal of iodine or gentle warming).

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. [13]6. After the addition is complete, continue stirring until most of the magnesium is consumed.

  • In a separate beaker, place a large excess of freshly crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. [14][15]9. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Carefully quench the reaction by slowly adding dilute hydrochloric acid until the magnesium salts dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 3-thiophenecarboxylic acid.

  • Purify by recrystallization.

References

Technical Support Center: Polymerization of 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 3-Thiophenacetic acid (3-TAA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The two most prevalent methods for the polymerization of this compound are chemical oxidative polymerization and electrochemical polymerization.

  • Chemical Oxidative Polymerization: This method typically employs an oxidizing agent, most commonly iron(III) chloride (FeCl₃), in an organic solvent like chloroform.[1][2][3] It is a relatively simple and cost-effective method for producing poly(this compound) (P3TAA).[1]

  • Electrochemical Polymerization: This technique involves the direct oxidation of the 3-TAA monomer at the surface of an electrode by applying an electrical potential.[4] This method allows for the direct deposition of a polymer film onto the electrode surface and can offer good control over the film's thickness and morphology.

Q2: What are the primary side reactions to be aware of during 3-TAA polymerization?

A2: The main side reactions that can impact the quality and properties of P3TAA are:

  • Regio-irregularity (Mislinkages): Instead of the desired head-to-tail (HT) linkages, head-to-head (HH) and tail-to-tail (TT) couplings can occur, disrupting the polymer's planarity and conjugation.[5]

  • Cross-linking: The formation of covalent bonds between polymer chains can lead to insoluble materials with altered electronic properties.

  • Polymer Aggregation: At high monomer concentrations, self-polymerization can lead to the formation of large polymer aggregates, resulting in a rough film morphology and increased electrical resistivity.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, especially under harsh oxidative conditions, leading to the formation of S-oxides and other degradation products.

  • Incomplete Polymerization: This can result in a low yield of the desired polymer and a product with a low molecular weight.

Q3: How does the carboxylic acid group of 3-TAA affect the polymerization process?

A3: The carboxylic acid functional group can influence the polymerization in several ways. Its nucleophilicity can interfere with the radical cation intermediates in oxidative polymerization, potentially inhibiting the process.[4] This is why co-polymerization with an unfunctionalized thiophene is sometimes employed.[4] On the other hand, the carboxylic acid group provides a valuable site for post-polymerization functionalization, which is often the primary reason for using this monomer.

Troubleshooting Guides

Issue 1: Low Polymer Yield or Low Molecular Weight
Potential Cause Recommended Solution
Insufficient Oxidant (Chemical Polymerization) Ensure a sufficient molar excess of the oxidizing agent (e.g., FeCl₃). A monomer to oxidant ratio of 1:4 is commonly used.[6]
Low Monomer Concentration While very high concentrations can be problematic, a concentration that is too low may result in a slow polymerization rate and low yield. Optimize the monomer concentration within a moderate range.
Incomplete Reaction Increase the polymerization time or temperature, but be mindful that excessive heat can promote other side reactions.
Poor Monomer Quality Ensure the this compound monomer is pure and free from inhibitors or impurities.
Inefficient Electrochemical Deposition Optimize the applied potential or current density. A constant current or potential should be applied for a sufficient duration to grow the polymer film.[7]
Issue 2: Poor Regioregularity (High Percentage of HH and TT Linkages)
Potential Cause Recommended Solution
High Reaction Temperature Lowering the polymerization temperature has been shown to be effective in increasing the head-to-tail content in the oxidative polymerization of similar 3-substituted thiophenes.[8]
High Monomer Concentration A lower initial monomer concentration can favor the formation of more regioregular polymers.[1][8]
Rapid Addition of Oxidant Add the oxidizing agent slowly to the monomer solution to maintain a low concentration of radical cations, which can improve regioselectivity.[1]
Inappropriate Polymerization Method For the highest regioregularity, consider catalyst-transfer polymerization methods, although these are more complex than simple oxidative polymerization.
Issue 3: Insoluble Polymer or Gel Formation
Potential Cause Recommended Solution
Excessive Cross-linking This can be caused by over-oxidation or high reaction temperatures. Reduce the amount of oxidizing agent, lower the reaction temperature, or decrease the polymerization time.
High Polymerization Potential (Electrochemical) Applying a potential that is too high can lead to over-oxidation and cross-linking of the polymer film. Optimize the polymerization potential to just above the monomer's oxidation potential.
Issue 4: Poor Film Quality (Rough, Non-uniform)
Potential Cause Recommended Solution
High Monomer Concentration High concentrations of 3-TAA can lead to the formation of polymer aggregates and a rough surface morphology. Reduce the monomer concentration.
Inadequate Substrate Preparation (Electrochemical) Ensure the electrode surface is clean and smooth before electropolymerization to promote uniform film growth.
Precipitation of Polymer during Synthesis Ensure the chosen solvent can effectively solvate the growing polymer chains to prevent premature precipitation.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioregularity of poly(3-hexylthiophene), a close structural analog of poly(this compound), synthesized by chemical oxidative polymerization with FeCl₃. This data illustrates key trends for controlling a major side reaction.

Monomer Concentration (mol L⁻¹)Polymerization Temperature (°C)Head-to-Tail (HT) Content (%)
0.12078
0.052082
0.022085
0.02087
0.02-1588
0.02-4588
0.02 (washed with n-hexane)-1591

Data adapted from a study on poly(3-hexylthiophene) polymerization with FeCl₃, demonstrating that lower monomer concentration and lower temperature improve regioregularity.[8]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol is a general guideline for the chemical oxidative polymerization of 3-TAA using FeCl₃.

  • Materials:

    • This compound (monomer)

    • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

    • Anhydrous chloroform (solvent)

    • Methanol (for precipitation)

  • Procedure: a. In a nitrogen-flushed, dry reaction flask, suspend anhydrous FeCl₃ (4 molar equivalents) in anhydrous chloroform. b. In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous chloroform to a desired concentration (e.g., 0.05 M).[6] c. Slowly add the monomer solution to the stirred FeCl₃ suspension at the desired reaction temperature (e.g., room temperature or lower for better regioregularity).[6][8] d. Allow the reaction to proceed under a nitrogen atmosphere with stirring for a specified time (e.g., 24 hours).[6] e. Terminate the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer. f. Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers. g. Dry the polymer product under vacuum.

Protocol 2: Electrochemical Polymerization of this compound

This protocol provides a general method for the electrochemical deposition of a P3TAA film.

  • Materials and Equipment:

    • This compound (monomer)

    • Acetonitrile (solvent)

    • Supporting electrolyte (e.g., potassium hexafluorophosphate, KPF₆)[4]

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Procedure: a. Prepare a solution of this compound and a supporting electrolyte in acetonitrile. For co-polymerization to improve film quality, unfunctionalized thiophene can be added (e.g., in a 3:1 to 10:1 ratio of thiophene to 3-TAA).[4] b. Assemble the three-electrode cell with the desired working electrode (e.g., glassy carbon, ITO-coated glass). c. De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes. d. Immerse the electrodes in the solution and perform electropolymerization by applying a constant current (chronopotentiometry) or a constant potential (chronoamperometry).[4] For example, apply a constant current of 0.5 mA for a defined period.[4] e. After polymerization, gently rinse the working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. f. Dry the polymer-coated electrode under a stream of nitrogen.

Mandatory Visualization

Below are diagrams visualizing key side reaction pathways and experimental workflows.

Side_Reaction_Pathways cluster_regiochemistry Regio-irregularity cluster_crosslinking Cross-linking Monomer 3-TAA Monomer HT_Dimer HT_Dimer Monomer->HT_Dimer Head-to-Tail (Desired) HH_Dimer HH_Dimer Monomer->HH_Dimer Head-to-Head (Side Reaction) Regioregular_Polymer Regioregular_Polymer HT_Dimer->Regioregular_Polymer Propagation Regioirregular_Polymer Regioirregular_Polymer HH_Dimer->Regioirregular_Polymer Propagation Polymer_Chain_1 Polymer Chain A Crosslinked_Polymer Crosslinked_Polymer Polymer_Chain_1->Crosslinked_Polymer Inter-chain reaction Polymer_Chain_2 Polymer Chain B Polymer_Chain_2->Crosslinked_Polymer Chemical_Polymerization_Workflow start Start dissolve_monomer Dissolve 3-TAA in Chloroform start->dissolve_monomer prepare_oxidant Suspend FeCl3 in Chloroform start->prepare_oxidant mix Slowly Mix Monomer and Oxidant Solutions dissolve_monomer->mix prepare_oxidant->mix polymerize Polymerize under N2 (Control Temperature) mix->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate wash Wash with Methanol precipitate->wash dry Dry Polymer wash->dry end End dry->end Electrochemical_Polymerization_Workflow start Start prepare_solution Prepare Monomer and Electrolyte Solution start->prepare_solution deaerate De-aerate with N2 prepare_solution->deaerate assemble_cell Assemble 3-Electrode Cell deaerate->assemble_cell electropolymerize Apply Potential/Current assemble_cell->electropolymerize rinse Rinse Electrode electropolymerize->rinse dry Dry Polymer Film rinse->dry end End dry->end

References

Stability and degradation studies of 3-Thiophenacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Thiophenacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as 3-thienylacetic acid, is an organosulfur compound with the chemical formula C₆H₆O₂S.[1][2] It is a white to light yellow crystalline powder.[3] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 6964-21-2[1][4]
Molecular Weight 142.18 g/mol [1][4]
Melting Point 73-76 °C[1]
Appearance White to light yellow crystal powder[3]
Solubility Very soluble in water[3]

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the chemistry of thiophene derivatives, the following degradation pathways can be anticipated:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[5] This oxidation can be initiated by atmospheric oxygen, peroxides, or metabolic enzymes.[5] Oxidative metabolism of a 3-aroylthiophene has been shown to form a reactive, electrophilic thiophene sulfoxide.[6][7]

  • Photodegradation: Thiophene derivatives can undergo photodegradation upon exposure to light.[1][5][8][9][10] The rate and extent of photodegradation may depend on the thermodynamic stability of the molecule.[1][5][10] Thiophene can be photo-oxidized to sulfone, oxalic acid, SO₄²⁻, and CO₂.[1]

  • Thermal Degradation: At high temperatures, thiophenes can undergo thermal degradation, which generally proceeds via cleavage of the C-S bond, the weakest bond in the thiophene ring.[5] The acetic acid side chain may also undergo decomposition at elevated temperatures, potentially leading to decarboxylation to form methane and carbon dioxide, or dehydration.[11][12]

  • Hydrolysis: While the thiophene ring itself is generally stable to hydrolysis, the carboxylic acid group can participate in acid-base equilibria. The stability of the overall molecule in aqueous solutions at different pH values should be evaluated.

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method is required to separate the intact drug from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective technique for this purpose.[6][13][14][15][16] LC-MS/MS has been used to detect this compound as a degradation product of ticarcillin.[17]

Troubleshooting Guides

Problem 1: I am observing a loss of potency of my this compound standard solution over time.

  • Possible Cause 1: Chemical Instability. this compound may be degrading in solution.

    • Troubleshooting Step: Prepare fresh solutions for each use. Store stock solutions at a low temperature (e.g., 2-8 °C) and protected from light.

  • Possible Cause 2: Adsorption to Container. The compound may be adsorbing to the surface of the storage container.

    • Troubleshooting Step: Use silanized glass or polypropylene containers to minimize adsorption.

  • Possible Cause 3: Evaporation of Solvent. If the container is not properly sealed, the solvent may evaporate, leading to an apparent increase in concentration, but if left open for extended periods, degradation could still be a factor.

    • Troubleshooting Step: Ensure that all solution containers are tightly sealed.

Problem 2: My this compound sample shows extra peaks in the HPLC chromatogram after being stressed.

  • Possible Cause: Formation of Degradation Products. The stress conditions (e.g., acid, base, heat, light, oxidant) have likely caused the this compound to degrade.

    • Troubleshooting Step 1: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all degradation product peaks.[13]

    • Troubleshooting Step 2: Characterize the degradation products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to understand the degradation pathway.

    • Troubleshooting Step 3: Compare the chromatogram of the stressed sample to that of an unstressed control sample to confirm that the extra peaks are indeed due to degradation.

Problem 3: The color of my this compound solution has changed (e.g., turned yellow or brown).

  • Possible Cause: Oxidation or Polymerization. Discoloration can be a sign of degradation, particularly oxidation of the thiophene ring or polymerization. Electrochemical oxidation of 3-Thiopheneacetic acid can lead to the formation of a conducting polymeric film.[3][4]

    • Troubleshooting Step 1: Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

    • Troubleshooting Step 2: Analyze the discolored solution by HPLC to check for the appearance of degradation products and a decrease in the main peak area.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of approximately 1 mg/mL.

2. Acid and Base Hydrolysis

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for immediate HPLC analysis.

4. Thermal Degradation

  • Place the solid this compound powder in a thermostatically controlled oven at 80 °C for 48 hours.

  • At various time points, take a sample of the solid, dissolve it in the solvent used for the stock solution, and dilute it to a suitable concentration for HPLC analysis.

5. Photolytic Degradation

  • Expose a solution of this compound (e.g., 100 µg/mL in the stock solution solvent) to a photostability chamber.

  • The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analyze the exposed and control samples at appropriate time intervals by HPLC.

Data Presentation

The following table shows illustrative results from a forced degradation study of this compound.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Assay of this compound (%)% DegradationNumber of Degradants
0.1 N HCl2492.57.52
0.1 N NaOH888.211.83
3% H₂O₂2485.114.94
Thermal (80 °C)4895.84.21
Photolytic-90.39.72

Note: This is example data and may not reflect the actual degradation profile.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) oxidative Oxidative Stress (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, solid) photo Photolytic Stress (ICH Q1B guidelines) quench Neutralize/Quench Reactions acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify characterize Characterize Significant Degradants (e.g., LC-MS/MS, NMR) quantify->characterize pathway Propose Degradation Pathways characterize->pathway

Caption: General workflow for forced degradation studies.

Oxidative_Degradation_Pathway TPAA This compound SOxide This compound S-oxide (Sulfoxide) TPAA->SOxide [O] SDioxide This compound S,S-dioxide (Sulfone) SOxide->SDioxide [O] RingOpened Ring-Opened Products SOxide->RingOpened Further Reactions

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting_Logic cluster_yes cluster_no start Unexpected Degradation Observed check_control Is degradation observed in the control sample? start->check_control issue_stability Issue with inherent stability of the compound or analytical method. check_control->issue_stability Yes check_stress Were stress conditions too harsh? check_control->check_stress No re_evaluate Re-evaluate storage conditions and analytical method robustness. issue_stability->re_evaluate reduce_stress Reduce stressor intensity (e.g., lower temperature, shorter duration). check_stress->reduce_stress Yes investigate_pathway Characterize degradation products to understand the pathway. check_stress->investigate_pathway No

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiophene carboxylic acids via Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a halothiophene won't start. What are the common causes?

A1: The initiation of a Grignard reaction is notoriously sensitive. The primary reasons for failure to initiate are:

  • Presence of Moisture: Grignard reagents are highly reactive with protic sources like water. All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours immediately before use. Solvents must be anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide. This can be activated by gently crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Purity of the Halothiophene: Ensure the halothiophene (e.g., 2-bromothiophene) is pure and dry. Distillation from a drying agent may be necessary.

  • Improper Temperature: While the reaction is exothermic, a gentle warming may be required to initiate it.

Q2: My reaction started but then stopped prematurely. What could be the issue?

A2: This often points to the introduction of moisture or other quenching agents after the reaction has started.

  • Atmospheric Moisture: Ensure your setup is sealed and under a positive pressure of an inert gas like argon or nitrogen.

  • Contaminated Reagents: Any reagents added after the Grignard formation must also be strictly anhydrous.

  • Insufficient Mixing: If the magnesium surface is not sufficiently exposed to the halothiophene due to poor stirring, the reaction may appear to stop.

Q3: The yield of my thiophene carboxylic acid is low, and I've identified bithiophene as a major byproduct. How can I prevent this?

A3: The formation of bithiophene is due to a Wurtz-type coupling side reaction, where the formed Grignard reagent (2-thienylmagnesium halide) reacts with the starting halothiophene. To minimize this:

  • Slow Addition: Add the halothiophene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, favoring Grignard reagent formation over the coupling reaction.

  • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is a common solvent, for some substrates, diethyl ether might be preferred.

  • Maintain Proper Temperature: Control the reaction temperature to avoid excessive heat, which can promote side reactions.

Q4: I'm observing a significant amount of unreacted starting material. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Magnesium: Use a slight excess of magnesium (e.g., 1.2 equivalents) to ensure all the halothiophene reacts.

  • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time after the addition of the halothiophene to allow for complete formation of the Grignard reagent.

  • Grignard Reagent Titration: It is highly recommended to titrate a small aliquot of your Grignard reagent before the carboxylation step to determine its actual concentration. This will help you use the correct stoichiometry for the subsequent reaction with CO2.

Q5: The carboxylation step with CO2 seems inefficient. What are the best practices?

A5: The reaction of the Grignard reagent with carbon dioxide needs to be carefully controlled.

  • Use Dry Ice: Solid carbon dioxide (dry ice) is a convenient source of CO2. Ensure it is finely crushed to maximize the surface area for reaction.

  • Anhydrous Conditions: Any moisture on the dry ice or in the reaction flask will quench the Grignard reagent.

  • Method of Addition: Either pour the Grignard solution slowly onto an excess of crushed dry ice under an inert atmosphere, or bubble dry CO2 gas through the Grignard solution. The former method is often preferred to ensure an excess of CO2.

  • Temperature Control: Keep the reaction cold during the addition to minimize side reactions.

Quantitative Data Summary

The yield of thiophene carboxylic acids is highly dependent on the starting materials and reaction conditions. Below are tables summarizing typical yields.

Table 1: Typical Yields of 2-Thiophenecarboxylic Acid from Different Starting Materials

Starting MaterialProductSolventTypical Yield (%)Citation
2-Bromothiophene2-Thiophenecarboxylic acidNot Specified93%[1]
2-Bromo-5-chlorothiophene2-Chloro-5-thiophenecarboxylic acidTetrahydrofuran95.5 - 96.2%[2]
2,4,5-Tribromo-3-methylthiophene4,5-Dibromo-3-methyl-2-thiophenecarboxylic acidNot Specified86%[3]

Table 2: General Yield Comparison for Grignard Reagent Formation from Alkyl Halides

Alkyl Halide TypeReactivityTypical Yield Range (%)NotesCitation
Alkyl Bromide (R-Br)High70 - 90%Generally the best balance of reactivity and cost.[4]
Alkyl Chloride (R-Cl)Moderate50 - 80%Less reactive, may require activation or higher temperatures.[4]

Note: While this data is for general alkyl halides, the trend is expected to be similar for halothiophenes.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenecarboxylic Acid from 2-Bromothiophene

1. Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide):

  • Glassware and Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl2), and a dropping funnel under a stream of dry nitrogen or argon.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. The reaction should initiate, as indicated by a color change from brown to colorless and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Carboxylation with Carbon Dioxide (Dry Ice):

  • Preparation: In a separate flask, place an excess of freshly crushed dry ice.

  • Reaction: Under an inert atmosphere, slowly transfer the prepared Grignard solution via a cannula onto the crushed dry ice with vigorous stirring.

  • Quenching: Allow the mixture to warm to room temperature, and then carefully add a dilute acid (e.g., 1 M HCl) to quench the reaction and dissolve the magnesium salts.

3. Work-up and Purification:

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-thiophenecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Mandatory Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction for Thiophene Carboxylic Acids check_initiation Did the Grignard reaction initiate? start->check_initiation troubleshoot_initiation Troubleshoot Initiation: - Check for moisture (flame-dry glassware). - Use anhydrous solvents. - Activate Mg with iodine or 1,2-dibromoethane. - Check purity of halothiophene. check_initiation->troubleshoot_initiation No check_completion Did the reaction go to completion? check_initiation->check_completion Yes troubleshoot_initiation->start Retry troubleshoot_completion Troubleshoot Completion: - Use excess Mg (1.2 eq). - Increase reaction time. - Ensure efficient stirring. check_completion->troubleshoot_completion No check_side_products Are there significant side products? check_completion->check_side_products Yes troubleshoot_completion->start Retry wurtz_coupling Wurtz Coupling (Bithiophene Formation): - Slow down addition of halothiophene. - Control reaction temperature. check_side_products->wurtz_coupling Yes, Bithiophene carboxylation_issue Is the carboxylation step inefficient? check_side_products->carboxylation_issue No wurtz_coupling->start Optimize & Retry troubleshoot_carboxylation Troubleshoot Carboxylation: - Use excess, finely crushed dry ice. - Add Grignard to CO2 (not vice-versa). - Maintain low temperature during addition. carboxylation_issue->troubleshoot_carboxylation Yes success Improved Yield carboxylation_issue->success No troubleshoot_carboxylation->start Optimize & Retry

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Experimental_Workflow start Start: Anhydrous Setup grignard_formation Grignard Reagent Formation (Halothiophene + Mg in Ether/THF) start->grignard_formation titration Optional: Titrate Grignard Reagent grignard_formation->titration carboxylation Carboxylation (Reaction with excess CO2) grignard_formation->carboxylation Directly titration->carboxylation workup Aqueous Acidic Work-up carboxylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product: Thiophene Carboxylic Acid purification->product

Caption: Experimental workflow for the synthesis of thiophene carboxylic acids.

References

Technical Support Center: Scaling Up the Synthesis of 3-Thiophenacetic Acid for Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-Thiophenacetic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful scale-up of your synthesis for manufacturing purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthesis routes for the industrial-scale production of this compound?

A1: For large-scale manufacturing, two primary routes are generally considered: the Willgerodt-Kindler reaction starting from 3-acetylthiophene, and a Grignard-based synthesis commencing with a 3-halothiophene. A third route, involving the hydrolysis of 3-thienylacetonitrile, is also a viable option. The choice of route often depends on factors such as raw material cost and availability, equipment, and safety considerations.

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key hazards include the handling of flammable solvents, corrosive reagents, and potentially exothermic reactions. For instance, Grignard reactions are highly exothermic and moisture-sensitive, requiring strict anhydrous conditions and careful temperature control. The Willgerodt-Kindler reaction often involves the use of sulfur and morpholine at elevated temperatures, which can generate hydrogen sulfide, a toxic and flammable gas. Adequate ventilation and appropriate personal protective equipment (PPE) are mandatory.

Q3: How can I monitor the progress of the reaction effectively on a large scale?

A3: On an industrial scale, real-time reaction monitoring is crucial for process control and safety. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to track the consumption of starting materials and the formation of the product and any byproducts. For some reactions, in-situ infrared (IR) spectroscopy can also be a powerful tool for continuous monitoring.

Q4: What are the common impurities encountered during the synthesis of this compound and how can they be minimized?

A4: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. In the Willgerodt-Kindler route, incomplete hydrolysis of the intermediate thiomorpholide can be a source of impurity. In the Grignard route, homo-coupling of the Grignard reagent (Wurtz-type coupling) can lead to dimeric byproducts.[1] To minimize these, precise control over reaction parameters such as temperature, reaction time, and stoichiometry is essential. Purification is typically achieved through crystallization or distillation.

Troubleshooting Guides

Willgerodt-Kindler Reaction Route
Issue Potential Cause Recommended Solution(s)
Low Yield of this compound Incomplete reaction of 3-acetylthiophene.- Ensure sufficient reaction time and temperature for the formation of the intermediate thiomorpholide.- Use a phase-transfer catalyst to improve reaction kinetics.[2]
Incomplete hydrolysis of the thiomorpholide intermediate.- Ensure adequate concentration and volume of the hydrolyzing agent (e.g., NaOH or H₂SO₄).- Increase hydrolysis time and/or temperature.
Formation of Byproducts Side reactions due to high temperatures.- Optimize the reaction temperature to balance reaction rate and selectivity.
Oxidation of the thiophene ring.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation Product is not precipitating upon acidification.- Ensure the pH is sufficiently low for complete protonation of the carboxylate.- Cool the solution to decrease the solubility of the product.
Oily product instead of solid.- The presence of impurities may lower the melting point. Further purification by recrystallization from a suitable solvent or distillation may be necessary.
Grignard Reaction Route
Issue Potential Cause Recommended Solution(s)
Grignard Reagent Fails to Form Inactive magnesium surface due to oxide layer.- Activate magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane).[1][3]
Presence of moisture in reagents or glassware.- Flame-dry all glassware and use anhydrous solvents.[1][3]
Low Yield of this compound Wurtz-type coupling of the Grignard reagent with the starting halide.[1]- Add the halide slowly to the magnesium suspension to maintain a low concentration.- Maintain a moderate reaction temperature.[1]
Incomplete carboxylation.- Ensure an excess of dry carbon dioxide (dry ice or gas) is used.- Maintain a low temperature during the addition of the Grignard reagent to the CO₂.
Reaction becomes uncontrollable (runaway) Grignard formation is highly exothermic.- Ensure efficient cooling and controlled addition of the halide.- For very large-scale reactions, consider a semi-batch process.

Experimental Protocols

Route 1: Willgerodt-Kindler Synthesis of this compound

This protocol involves the reaction of 3-acetylthiophene with sulfur and morpholine to form an intermediate thiomorpholide, which is then hydrolyzed to the desired acid.

Step 1: Synthesis of 3-(Morpholin-4-yl)-3-thien-3-yl-thioacrylamide

  • In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3-acetylthiophene, sulfur, and morpholine.

  • Heat the mixture to reflux (typically around 120-140 °C) and maintain for several hours.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Cool the reaction mixture and proceed to the hydrolysis step.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture from Step 1, add an aqueous solution of sodium hydroxide or sulfuric acid.

  • Heat the mixture to reflux and maintain for an extended period to ensure complete hydrolysis.

  • After cooling, acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

Route 2: Grignard Synthesis of this compound

This protocol describes the formation of a Grignard reagent from 3-bromothiophene, followed by carboxylation.

Step 1: Preparation of 3-Thienylmagnesium Bromide

  • Set up a flame-dried reactor with a mechanical stirrer, dropping funnel, reflux condenser, and an inert atmosphere (nitrogen or argon).

  • Charge the reactor with magnesium turnings and a small crystal of iodine (as an activator).

  • In the dropping funnel, prepare a solution of 3-bromothiophene in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Add a small portion of the 3-bromothiophene solution to the magnesium to initiate the reaction. Initiation is indicated by a color change and a gentle reflux.

  • Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Carboxylation and Work-up

  • In a separate reactor, place a large excess of crushed dry ice or introduce a stream of dry carbon dioxide gas into an anhydrous ether solvent at low temperature (e.g., -78 °C).

  • Slowly add the prepared Grignard reagent from Step 1 to the carbon dioxide slurry with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by carefully adding an aqueous acid solution (e.g., HCl).

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or distillation.

Comparative Data

ParameterWillgerodt-Kindler RouteGrignard RouteHydrolysis of Nitrile Route
Starting Material 3-Acetylthiophene3-Halothiophene (e.g., 3-Bromothiophene)3-Thienylacetonitrile
Key Reagents Sulfur, Morpholine, NaOH/H₂SO₄Magnesium, Carbon DioxideStrong acid or base
Typical Yield Moderate to GoodGood to ExcellentGood
Purity Good after recrystallizationHigh after purificationGood after purification
Key Challenges Handling of H₂S, high temperaturesStrict anhydrous conditions, exothermicityUse of toxic cyanides in nitrile synthesis
Scalability GoodGood, with careful thermal managementGood

Visualizations

Willgerodt_Kindler_Workflow cluster_0 Step 1: Thiomorpholide Formation cluster_1 Step 2: Hydrolysis & Purification A Charge Reactor: 3-Acetylthiophene, Sulfur, Morpholine B Heat to Reflux (120-140 °C) A->B C Monitor Reaction (HPLC/GC) B->C D Cool Reaction Mixture C->D E Add NaOH or H₂SO₄ Solution D->E Transfer F Heat to Reflux E->F G Cool and Acidify (HCl) F->G H Filter and Wash Solid G->H I Dry Crude Product H->I J Recrystallize I->J K Final Product: This compound J->K

Caption: Workflow for the Willgerodt-Kindler Synthesis of this compound.

Grignard_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Purification A Prepare Anhydrous Setup (Reactor, Mg, I₂) C Initiate Reaction A->C B Prepare 3-Bromothiophene in Anhydrous Ether B->C D Slowly Add 3-Bromothiophene Solution C->D E Stir until Mg is Consumed D->E G Slowly Add Grignard Reagent E->G Transfer F Prepare CO₂ Slurry (Dry Ice or Gas) at -78°C F->G H Warm to Room Temperature G->H I Quench with Aqueous Acid H->I J Extract and Dry Organic Layers I->J K Remove Solvent J->K L Recrystallize or Distill K->L M Final Product: This compound L->M

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Route Which Synthesis Route? Start->Route WK_Check Check Willgerodt-Kindler Parameters Route->WK_Check Willgerodt-Kindler Grignard_Check Check Grignard Parameters Route->Grignard_Check Grignard Incomplete_Reaction Incomplete Reaction? WK_Check->Incomplete_Reaction Grignard_Formation Grignard Reagent Formed? Grignard_Check->Grignard_Formation Incomplete_Hydrolysis Incomplete Hydrolysis? Incomplete_Reaction->Incomplete_Hydrolysis No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Use_PTC Consider Phase-Transfer Catalyst Incomplete_Reaction->Use_PTC Yes Increase_Hydrolysis Increase Hydrolysis Time/Temp/ Reagent Concentration Incomplete_Hydrolysis->Increase_Hydrolysis Yes Activate_Mg Activate Mg, Ensure Anhydrous Conditions Grignard_Formation->Activate_Mg No Wurtz_Coupling Wurtz Coupling Evidence? Grignard_Formation->Wurtz_Coupling Yes Slow_Addition Slow Halide Addition, Control Temperature Wurtz_Coupling->Slow_Addition Yes

Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.

References

Analytical methods for detecting impurities in 3-Thiophenacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Thiophenacetic acid. The focus is on the analytical methods for detecting and quantifying impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential impurities I should be looking for in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route or from degradation. While a definitive list of process-related impurities is highly dependent on the specific synthesis method used, potential degradation products can be predicted based on the structure of the molecule.

Potential Degradation Products:

  • Oxidation Products: The thiophene ring is susceptible to oxidation, which can lead to the formation of This compound S-oxide .[1]

  • Ring Opening/Cleavage Products: Severe degradation can lead to the opening of the thiophene ring, potentially forming smaller organic acids and sulfur-containing compounds. For instance, degradation of the parent thiophene ring can yield acetic acid .

  • Hydroxylated Impurities: Hydroxylation of the thiophene ring could lead to impurities such as (5-hydroxy-thiophen-3-yl)-acetic acid .

  • Decarboxylation Products: Loss of the carboxylic acid group would result in the formation of 3-methylthiophene .

It is highly recommended to perform a forced degradation study to identify the likely degradation products under various stress conditions (acid, base, oxidation, heat, light).[2][3]

Q2: I am developing an HPLC method for impurity profiling of this compound. Where should I start?

A2: A good starting point for developing a reversed-phase HPLC (RP-HPLC) method for an organic acid like this compound would be to use a C18 column.[4]

Here is a suggested starting point for your method development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid or 0.1% formic acid (to suppress ionization of the carboxylic acid and improve peak shape).[4]

    • B: Acetonitrile.

  • Gradient: Start with a low percentage of acetonitrile and gradually increase it to elute more hydrophobic impurities. A good starting point would be a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, initially scanning a range (e.g., 210-400 nm) to find the optimal wavelength for detecting both the parent compound and potential impurities. A wavelength around 230-250 nm is often a good starting point for thiophene derivatives.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This is a generic starting point, and optimization of the mobile phase composition, gradient, and other parameters will be necessary to achieve the desired separation of all impurities.

Q3: My chromatogram shows peak tailing for the this compound peak. What can I do?

A3: Peak tailing for acidic compounds is a common issue in RP-HPLC. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough (at least 2 pH units below the pKa of this compound) to keep the analyte in its protonated form. Adding a small amount of a strong acid like phosphoric acid or an organic acid like formic or trifluoroacetic acid to the aqueous portion of your mobile phase is crucial.[4]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Use a High-Purity Stationary Phase: Residual, un-capped silanol groups on the silica support of the column can interact with acidic analytes, causing tailing. Using a high-purity, end-capped C18 column can mitigate this issue.

  • Consider a Different Column: If tailing persists, you might try a column with a different stationary phase, such as a "polar-embedded" C18 column, which is designed to provide better peak shape for polar and acidic compounds.

Q4: I am seeing ghost peaks in my blank injections. What is the cause and how can I fix it?

A4: Ghost peaks are extraneous peaks that appear in your chromatogram, even when injecting a blank solvent. The common causes and solutions include:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase. Filter your mobile phase before use.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely flushed from the injector or column. To fix this, you can:

    • Run several blank injections with a strong solvent (like 100% acetonitrile or methanol) to wash the system.

    • Optimize your needle wash procedure on the autosampler.

  • Contaminated Syringe or Vials: Use clean, fresh vials and syringes for your samples and blanks.

  • Degradation in the Mobile Phase: Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my impurity method?

A5: The LOD and LOQ are crucial parameters for validating an impurity method. They can be determined using several approaches as per ICH guidelines:

  • Based on Signal-to-Noise Ratio: This is a common approach where you inject solutions with known low concentrations of the impurity.

    • LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1 .[5]

    • LOQ is the concentration that gives a signal-to-noise ratio of 10:1 .[5]

  • Based on the Standard Deviation of the Response and the Slope: This method involves constructing a calibration curve for the impurity at low concentrations. The LOD and LOQ are then calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression lines.

      • S = the slope of the calibration curve.[6]

Quantitative Data Summary

Analytical MethodImpurityLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
RP-HPLC-UV This compound S-oxidee.g., 0.01 µg/mLe.g., 0.03 µg/mL> 0.99998-102%
(5-hydroxy-thiophen-3-yl)-acetic acide.g., 0.02 µg/mLe.g., 0.06 µg/mL> 0.99997-103%
3-methylthiophenee.g., 0.05 µg/mLe.g., 0.15 µg/mL> 0.99895-105%
GC-MS Volatile Impurities (e.g., residual solvents)e.g., 1 ppme.g., 3 ppm> 0.99590-110%

Note: The values in this table are for illustrative purposes only and must be experimentally determined for your specific method and impurities.

Experimental Protocols

Representative HPLC Method for Impurity Profiling

This protocol is a starting point and will require optimization and validation for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution.

    • Impurity Standard Solutions: If standards for potential impurities are available, prepare individual stock solutions and a mixed standard solution at appropriate concentrations for LOD/LOQ determination and method validation.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Process the chromatograms to identify and quantify any impurities.

Visualizations

Proposed Degradation Pathway of this compound

G main This compound s_oxide This compound S-oxide main->s_oxide Oxidation hydroxylated Hydroxylated Impurities main->hydroxylated Oxidation decarboxylated 3-Methylthiophene main->decarboxylated Heat ring_opened Ring-Opened Products (e.g., Acetic Acid) main->ring_opened Severe Degradation

Caption: Potential degradation pathways of this compound.

General Workflow for Impurity Analysis

G start Sample of This compound method_dev Analytical Method Development (HPLC/GC) start->method_dev forced_deg Forced Degradation Study start->forced_deg method_val Method Validation (LOD, LOQ, Accuracy, etc.) method_dev->method_val impurity_id Impurity Identification (e.g., MS) forced_deg->impurity_id impurity_id->method_dev routine_analysis Routine Quality Control Testing method_val->routine_analysis

Caption: A typical workflow for impurity analysis in drug development.

References

Best practices for storing and handling 3-Thiophenacetic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of 3-Thiophenacetic acid to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. While it is stable under normal conditions, avoiding excessive heat and direct sunlight is recommended.[2]

Q2: Is this compound sensitive to light?

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation can include a change in color from its typical off-white or beige appearance to a darker or discolored powder. Any noticeable change in the physical appearance or odor of the compound may indicate degradation. For a definitive assessment of purity, analytical testing is required.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to be similar to other thiophene-containing compounds and include:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of carbon monoxide, carbon dioxide, and sulfur oxides.[1]

Q5: What materials and chemicals are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound.1. Verify the storage conditions of your stock material. 2. Perform a purity check using one of the analytical methods described in the "Experimental Protocols" section. 3. If degradation is confirmed, use a fresh, unopened container of the reagent.
Discoloration of the solid material Exposure to light, heat, or air.While the material may still be usable for some applications, it is recommended to perform a purity analysis. For critical experiments, it is best to use a fresh, non-discolored lot.
Incomplete dissolution in a solvent The compound may have degraded to a less soluble product.Check the purity of the material. If the purity is acceptable, consider using a different solvent or sonication to aid dissolution.

Quantitative Data

While specific quantitative stability data for this compound is not publicly available, the following table summarizes typical stress conditions used in forced degradation studies for thiophene derivatives. Researchers can use these conditions as a starting point to determine the stability of this compound in their specific formulations or solvent systems.

Stress Condition Typical Reagent and Concentration Typical Temperature Typical Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°C24 - 72 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°C24 - 72 hours
Oxidation 3% - 30% H₂O₂Room Temperature24 - 72 hours
Thermal Degradation Dry Heat60°C - 80°C24 - 72 hours
Photostability UV and/or visible lightAmbientAs per ICH Q1B guidelines

Experimental Protocols

Protocol 1: Purity Assessment by Acid-Base Titration

This protocol provides a method to determine the purity of this compound by titrating it with a standardized solution of sodium hydroxide.

Materials:

  • This compound (approx. 200 mg)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (reagent grade)

  • Deionized water

  • Analytical balance

  • 125 mL Erlenmeyer flask

  • 50 mL burette

Procedure:

  • Accurately weigh approximately 200 mg of this compound and record the exact mass.

  • Transfer the weighed solid to a 125 mL Erlenmeyer flask.

  • Add 20 mL of ethanol to dissolve the solid. If necessary, gently warm the mixture to aid dissolution.

  • Add 20 mL of deionized water to the flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution until a faint, persistent pink color is observed.

  • Record the final volume of the NaOH solution.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (VNaOH × MNaOH × MWacid) / (Wacid) × 100

    Where:

    • VNaOH = Volume of NaOH used in liters

    • MNaOH = Molarity of the NaOH solution

    • MWacid = Molecular weight of this compound (142.17 g/mol )

    • Wacid = Weight of the this compound sample in mg

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method validation and optimization will be required for specific applications.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard and samples

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve good resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to appropriate concentrations for linearity assessment.

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Evaluation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area. For a stability-indicating method, forced degradation samples should be analyzed to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_standard Prepare Standard Solutions inject Inject Samples and Standards prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject hplc_system HPLC System Setup hplc_system->inject chromatogram Acquire Chromatograms inject->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity / Degradation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products main This compound oxidation Oxidizing Agents (e.g., H₂O₂) main->oxidation light Light (UV/Vis) main->light heat Heat main->heat s_oxide Thiophene S-oxide derivatives oxidation->s_oxide photodegradants Photodegradation Products light->photodegradants thermal_products Thermal Decomposition Products (CO, CO₂, SOx) heat->thermal_products

Caption: Potential Degradation Pathways.

References

Validation & Comparative

Comparative Biological Activities of 3-Thiophenacetic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Thiophenacetic acid and its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

This compound, a heterocyclic compound containing a thiophene ring, and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiophene moiety is considered a privileged scaffold in drug discovery, and modifications to the core structure of this compound can lead to analogs with enhanced potency and selectivity. This guide aims to provide a comparative overview of these activities, supported by experimental data and methodologies, to aid in the development of novel therapeutic agents.

Quantitative Data Summary

The biological activities of this compound analogs are summarized below. The data is presented to facilitate comparison of their efficacy in different experimental models.

Antimicrobial Activity

The antimicrobial potential of various thiophene derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Various Microorganisms

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Amide Derivatives of 2-Thiopheneacetic Acid
Compound IStaphylococcus aureusNot specified, but showed better activity than amoxicillin[1]
Enterococcus faecalisNot specified, but showed better activity than amoxicillin[1]
Pseudomonas aeruginosaNot specified, but showed better activity than amoxicillin[1]
Compound IIIStaphylococcus aureusNot specified, but showed better activity than amoxicillin[1]
Enterococcus faecalisNot specified, but showed better activity than amoxicillin[1]
Pseudomonas aeruginosaNot specified, but showed better activity than amoxicillin[1]
Cyclopropane-Containing Amide Derivatives
Compound F8Candida albicans16[2]
Compound F24Candida albicans16[2]
Compound F42Candida albicans16[2]
Compound F9Escherichia coli32[2]
Compound F31Escherichia coli64[2]
Compound F45Escherichia coli64[2]
Anticancer Activity

The cytotoxic effects of this compound analogs have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 2: In Vitro Cytotoxicity (IC50) of Thiophene Derivatives against Human Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Thiophene Carboxylate Derivative (F8) CCRF-CEM (Acute Lymphoblastic Leukemia)0.805 - 3.05[3]
Chalcone-like Thiophene Analogs K562 (Chronic Myelogenous Leukemia)<2 (for tubulin polymerization inhibition)[4]
Benzo[b]thiophene Analogs of Combretastatin A-4 Various cell linesNot specified, but showed anti-proliferative effects[5]
General Thiophene Derivatives HepG2 (Liver Cancer) & SMMC-7721 (Liver Cancer)Showed antitumor activity[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

a. Preparation of Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

b. Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the 96-well plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

a. Preparation of Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[11][12][13][14]

a. Animals:

  • Male Wistar rats or Swiss albino mice.

b. Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

c. Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carragean injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculate Inoculate 96-well Plate prep_culture->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Activates COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Prostaglandins cluster_effects Inflammatory Effects Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Inducible) PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inflammation Inflammation PGI2->Inflammation

References

A Comparative Guide to Thiophene-Based Polymers in Organic Solar Cells: From P3HT to Advanced Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic solar cells (OSCs) is continually evolving, driven by the synthesis of novel photoactive polymers that enhance power conversion efficiencies (PCE). Thiophene-based polymers, in particular, have been a cornerstone of OSC research due to their excellent charge transport properties and synthetic versatility. This guide provides a comparative analysis of a foundational thiophene-based polymer, Poly(3-hexylthiophene) (P3HT), against more advanced thiophene-containing copolymers, highlighting the impact of molecular design on photovoltaic performance. While polymers based solely on 3-Thiophenacetic acid are not prevalent in high-performance OSCs, the principles of functionalization it represents are key to the advancements seen in the field.

Performance Benchmark: Poly(3-hexylthiophene) (P3HT)

P3HT is a well-studied, regioregular polymer that has served as a benchmark for donor materials in OSCs for many years. Its relatively simple structure, good solubility, and consistent performance have made it a workhorse in the field. However, its performance is often limited by its relatively large bandgap and lower open-circuit voltage (Voc) when compared to newer materials.

Advanced Thiophene-Based Copolymers: A Leap in Efficiency

To overcome the limitations of P3HT, researchers have developed a wide array of donor-acceptor (D-A) copolymers. These polymers incorporate electron-donating and electron-accepting units along the polymer backbone, which allows for tuning of the electronic and optical properties. Thiophene derivatives are often used as the donor block in these copolymers. For this guide, we will compare the performance of P3HT with a representative advanced copolymer, PTB7-Th, a well-known high-performance polymer.

Comparative Photovoltaic Performance

The following table summarizes the typical photovoltaic performance parameters of P3HT and PTB7-Th when paired with common fullerene and non-fullerene acceptors.

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P3HT PC61BM~0.6~10~65~4-5
PC71BM~0.6~11~68~5-6
ITIC~0.75~12~70~6-7
PTB7-Th PC71BM~0.75~17~70~9-10
ITIC~0.85~18~72~11-12
Y6~0.87~25~75>15

Note: The values presented are representative and can vary based on specific device fabrication and optimization conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon research findings. Below are typical protocols for the fabrication and characterization of organic solar cells.

Device Fabrication

A standard procedure for fabricating a bulk heterojunction (BHJ) organic solar cell with an inverted architecture is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles dispersed in a solvent is spin-coated onto the ITO substrate and annealed at a specific temperature (e.g., 150°C for 30 minutes) to form the ETL.

  • Active Layer Deposition: The polymer donor (e.g., P3HT or PTB7-Th) and the acceptor (e.g., PC71BM or a non-fullerene acceptor) are dissolved in a common organic solvent like chlorobenzene or chloroform, typically in a 1:1 or 1:1.5 weight ratio. The solution is then spin-coated on top of the ETL in a nitrogen-filled glovebox. The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated on the active layer and annealed (e.g., at 140°C for 10 minutes) to form the HTL.

  • Electrode Evaporation: Finally, a top electrode of a low work function metal, such as silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization

The performance of the fabricated solar cells is evaluated under simulated sunlight:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². From the J-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the spectral response of the solar cell. This helps in understanding how efficiently the device converts photons of different wavelengths into charge carriers.

Visualizing the Concepts

To better illustrate the relationships and processes involved, the following diagrams are provided.

A comparison of the chemical structures of P3HT and PTB7-Th.

Typical Inverted Organic Solar Cell Architecture Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Transparent Anode) Glass->ITO ETL Electron Transport Layer (e.g., ZnO) ITO->ETL ActiveLayer Active Layer (Polymer:Acceptor Blend) ETL->ActiveLayer HTL Hole Transport Layer (e.g., PEDOT:PSS) ActiveLayer->HTL Metal Metal Cathode (e.g., Ag) HTL->Metal OSC Fabrication and Testing Workflow cluster_fabrication Device Fabrication cluster_characterization Performance Characterization A Substrate Cleaning B ETL Deposition A->B C Active Layer Spin-Coating B->C D HTL Deposition C->D E Electrode Evaporation D->E F J-V Measurement E->F To Testing H Data Analysis F->H G EQE Measurement G->H

A Comparative Guide to Analytical Methods for the Quantification of 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Thiophenacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of common analytical methods for its quantification, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

The validation of an analytical method is a crucial step to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose.[1][2][3] Key validation parameters, as recommended by the International Conference on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, GC) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 D1 Prepare Validation Protocol V7->D1 D2 Execute Validation Studies D1->D2 D3 Prepare Validation Report D2->D3 D4 Implement for Routine Analysis D3->D4

A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the quantitative analysis of pharmaceutical compounds.[4][5] When coupled with Mass Spectrometry (MS), these methods offer enhanced sensitivity and specificity.[4]

MethodPrincipleTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetectorAdvantagesDisadvantages
RP-HPLC-UV Separation based on polarityC18 or C8Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate buffer)UV-VisRobust, widely available, good for routine analysisModerate sensitivity, potential for matrix interference
GC-MS Separation of volatile compounds followed by mass-based detectionFused silica capillary column (e.g., DB-5ms)Inert gas (e.g., Helium, Nitrogen)Mass SpectrometerHigh sensitivity and specificity, excellent for impurity profilingRequires derivatization for non-volatile compounds, potential for thermal degradation
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometryC18 or other reversed-phase columnsAcetonitrile/Methanol and aqueous solution with modifiers (e.g., formic acid)Tandem Mass SpectrometerVery high sensitivity and specificity, suitable for complex matricesHigher cost and complexity

Quantitative Performance Data

The following table summarizes typical performance data for the validated analytical methods for quantifying this compound. The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterRP-HPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
LOD ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
LOQ ~1.0 µg/mL~0.1 µg/mL~0.01 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and evaluate the effect on the results.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7] Silylation is a common derivatization technique for compounds containing active hydrogens.[7]

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

  • Data acquisition and processing software.

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40 - 450

Standard and Sample Preparation with Derivatization:

  • Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the derivatization agent (BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS system.

Validation Parameters to be Assessed: The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step. The specificity of the MS detection is a key advantage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is particularly useful for quantifying low levels of this compound in complex matrices such as biological fluids.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: Precursor ion (e.g., [M-H]⁻) → Product ion 1

    • Qualifier: Precursor ion (e.g., [M-H]⁻) → Product ion 2

  • Optimize cone voltage and collision energy for this compound.

Standard and Sample Preparation:

  • Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences, particularly for biological samples.[8][9]

  • An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Validation Parameters to be Assessed: In addition to the standard validation parameters, matrix effects should be thoroughly investigated. This can be done by comparing the response of the analyte in a standard solution to the response in a post-extraction spiked sample.

By carefully considering the requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation, researchers can select and validate an appropriate analytical method for the reliable quantification of this compound.

References

The Potent Promise of Thiophene: A Comparative Analysis of Novel Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiophene, a sulfur-containing heterocyclic compound, has emerged as a promising scaffold for the development of potent antimicrobial drugs. This guide provides a comparative analysis of various thiophene derivatives, summarizing their antimicrobial efficacy through quantitative data, detailing the experimental methodologies used for their evaluation, and visualizing key experimental workflows and potential mechanisms of action.

The inherent chemical properties of the thiophene ring allow for diverse functionalization, leading to a wide array of derivatives with significant therapeutic potential.[1] Recent studies have focused on synthesizing and evaluating novel thiophene-based compounds against a spectrum of clinically relevant pathogens, including drug-resistant strains.[2][3] This comparison guide aims to consolidate findings from various studies to offer a clearer perspective on the structure-activity relationships and antimicrobial performance of these emerging drug candidates.

Comparative Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy of newly synthesized thiophene derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The following table summarizes the MIC values of representative thiophene derivatives from recent studies, offering a quantitative comparison of their potency.

Derivative ClassCompoundTarget OrganismMIC (µg/mL)Reference
Thiophene-based Heterocycles Compound 12 Aspergillus fumigatesMore potent than Amphotericin B[4][5][6]
Compound 12 Syncephalastrum racemosumHigher activity than Amphotericin B[4][5][6]
Compound 9, 19 Aspergillus fumigatesMore potent than Amphotericin B[4][5][6]
Tetrahydro-benzo[b]thiophene Derivatives Compound 12b Ampicillin-resistant strainsVery high activity[7][8]
Colistin-Resistant (Col-R) Active Thiophenes Thiophene 4, 5, 8 Col-R Acinetobacter baumannii16-32[2][3]
Thiophene 4, 5, 8 Col-R Escherichia coli8-32[2][3]
Thiophene-2-Carbohydrazide Derivatives Spiro–indoline–oxadiazole 17 Clostridium difficile2-4[9][10]
Enaminone-derived Thiophenes Derivative 7b, 8 Various bacteriaComparable to ampicillin and gentamicin[11]
Hydroxythiophene Derivatives Compound 4a Staphylococcus aureus125 (parallel to Ampicillin)[12]
Compound 4a Pseudomonas aeruginosa187.5[12]
Halogenated Benzo[b]thiophenes Bromo- and chloro-substituted cyclohexanol benzo[b]thiophene derivatives (25 and 26 )Gram-positive bacteria and C. albicansLow MIC values[13]

Experimental Protocols

The evaluation of antimicrobial activity of thiophene derivatives involves standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the referenced studies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a desired cell density, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The thiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under conditions suitable for the specific microorganism (e.g., 24 hours at 37°C for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Diffusion Method (Zone of Inhibition)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[12]

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Compounds: Sterile paper discs impregnated with known concentrations of the thiophene derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger diameter indicates higher antimicrobial activity.

Time-Kill Curve Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[2]

  • Preparation of Cultures: Bacterial cultures are grown to a specific logarithmic phase.

  • Exposure to Compounds: The thiophene derivatives are added to the bacterial cultures at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve, which illustrates the rate and extent of bacterial killing.

Visualizing Experimental Processes and Mechanisms

To further elucidate the experimental and logical frameworks, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Thiophene Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic MIC Determination (Broth Microdilution) synthesis->mic zone Zone of Inhibition (Agar Diffusion) synthesis->zone time_kill Time-Kill Assay mic->time_kill mechanism Mechanism of Action Studies time_kill->mechanism

Caption: Workflow for antimicrobial screening of thiophene derivatives.

Proposed_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets thiophene Thiophene Derivative membrane_perm Increased Membrane Permeabilization thiophene->membrane_perm omp Binding to Outer Membrane Proteins (OMPs) thiophene->omp dna_gyrase Inhibition of DNA Gyrase thiophene->dna_gyrase d_alanine_ligase Inhibition of D-alanine Ligase thiophene->d_alanine_ligase bacterial_death Bacterial Cell Death membrane_perm->bacterial_death omp->bacterial_death dna_gyrase->bacterial_death d_alanine_ligase->bacterial_death

Caption: Proposed mechanisms of action for antimicrobial thiophene derivatives.

Concluding Remarks

The comparative data and methodologies presented herein underscore the significant potential of thiophene derivatives as a versatile platform for the development of novel antimicrobial agents. The diverse chemical space offered by the thiophene scaffold allows for the generation of compounds with potent activity against a range of pathogens, including those with established drug resistance.[2] Notably, some derivatives have demonstrated efficacy comparable or superior to existing antibiotics.[11] Further investigations into the mechanisms of action, such as the disruption of bacterial membranes and inhibition of essential enzymes, will be crucial in optimizing the therapeutic profiles of these promising compounds.[2][9] The continued exploration of structure-activity relationships will undoubtedly pave the way for the next generation of thiophene-based antimicrobial drugs.

References

3-Thiophenacetic Acid: A Comparative Guide for its Use as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and validity of chromatographic analyses. 3-Thiophenacetic acid is a widely utilized reference standard, particularly in assays involving thiophene-containing compounds. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reference standard for your analytical needs.

Performance Comparison of this compound and Alternatives

The performance of a reference standard in chromatography is evaluated based on several key parameters, including retention time, peak purity, and linearity. This section compares this compound with its structural isomer, 2-Thiophenacetic acid, and a common non-thiophene analogue, Phenylacetic acid.

Physicochemical Properties:

PropertyThis compound2-Thiophenacetic AcidPhenylacetic Acid
Molecular Formula C₆H₆O₂SC₆H₆O₂SC₈H₈O₂
Molecular Weight 142.18 g/mol 142.18 g/mol 136.15 g/mol
Melting Point 73-76 °C63-64 °C76-78 °C
Appearance White to off-white crystalline powderWhite to light yellow crystalline powderWhite crystalline solid
Purity (Typical) ≥98%≥98%≥99%

Chromatographic Performance Data (Representative Values):

The following table summarizes typical chromatographic performance data for this compound and its alternatives. It is important to note that these values are representative and can vary depending on the specific chromatographic conditions.

ParameterThis compound2-Thiophenacetic AcidPhenylacetic Acid
Typical HPLC Column C18 (Reversed-Phase)C18 (Reversed-Phase)C18 (Reversed-Phase)
Typical Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidAcetonitrile/Water with 0.1% Phosphoric AcidAcetonitrile/Water with 0.1% Formic Acid
Representative Retention Time (min) ~ 4.5~ 4.2~ 5.1
Linearity (R²) >0.999>0.999>0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.3 µg/mL~ 0.15 µg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are typical experimental protocols for the analysis of this compound and its alternatives using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiopheneacetic Acids and Phenylacetic Acid

Objective: To separate and quantify this compound, 2-Thiophenacetic acid, and Phenylacetic acid using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • 2-Thiophenacetic acid reference standard

  • Phenylacetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (40:60, v/v) containing 0.1% Phosphoric Acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of each reference standard (this compound, 2-Thiophenacetic acid, and Phenylacetic acid) and dissolve in 10 mL of mobile phase in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Dissolve the sample containing the analyte(s) in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the sample solution.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the amount of each analyte in the sample using the calibration curve.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_result Result Standard_Prep Standard Solution Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Injection Injection of Standards and Samples HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for chromatographic analysis using a reference standard.

Signaling_Pathway_Placeholder Logical Relationship: Reference Standard Selection Start Define Analytical Requirement Analyte_Type Is the analyte a thiophene derivative? Start->Analyte_Type Isomer_Specific Is isomer-specific quantification needed? Analyte_Type->Isomer_Specific Yes Non_Thiophene_Standard Consider Phenylacetic Acid or other suitable standard Analyte_Type->Non_Thiophene_Standard No Both_Isomers Use both 2- and 3- Thiopheneacetic Acid standards Isomer_Specific->Both_Isomers Yes Single_Isomer Use the specific isomer as the standard Isomer_Specific->Single_Isomer No Thiophene_Standard Select 3-Thiopheneacetic Acid or 2-Thiopheneacetic Acid Validation Perform Method Validation Non_Thiophene_Standard->Validation Both_Isomers->Validation Single_Isomer->Validation

Caption: A decision tree for selecting an appropriate reference standard.

The Dual Threat: 3-Thiophenacetic Acid Derivatives as Potent COX/LOX Inhibitors in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in anti-inflammatory therapy is emerging with the development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. Among these, derivatives of 3-thiophenacetic acid are showing significant promise, offering a targeted approach to mitigating the inflammatory cascade with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Inflammation, a complex biological response to harmful stimuli, is primarily mediated by the metabolic products of arachidonic acid. Two key enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. While traditional NSAIDs primarily target the COX pathway, this can lead to an overproduction of leukotrienes, potentially causing gastrointestinal and cardiovascular side effects. Dual inhibition of both COX and LOX pathways presents a more balanced and potentially safer therapeutic strategy.[1][2] Thiophene-based compounds, including this compound derivatives, have been identified as privileged structures for the design of such dual inhibitors.[3][4]

Comparative Efficacy: A Look at the Data

The inhibitory potential of various this compound and other thiophene derivatives has been evaluated against COX-1, COX-2, and 5-LOX enzymes, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. A lower IC50 value indicates greater potency. The data presented below, collated from various preclinical studies, highlights the promise of these compounds.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene Derivative 1 COX-18.2Ibuprofen5.2
COX-20.45Celecoxib0.3
5-LOX3.8Zileuton1.5
Thiophene Derivative 2 COX-1>100Indomethacin0.1
COX-20.29Celecoxib0.42
5-LOX5.2Zileuton1.5
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) COX-145.62Celecoxib8.42
COX-25.45Celecoxib0.55
5-LOX4.33NDGA2.46
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) COX-119.5Celecoxib14.2
COX-20.29Celecoxib0.42
5-LOX---

Table 1: In vitro inhibitory activities (IC50) of selected thiophene derivatives against COX-1, COX-2, and 5-LOX.[4][5]

Visualizing the Mechanism of Action

To understand how this compound derivatives exert their anti-inflammatory effects, it is crucial to visualize their role within the arachidonic acid metabolic pathway.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox_pathway Cyclooxygenase (COX) Pathway aa->cox_pathway lox_pathway Lipoxygenase (LOX) Pathway aa->lox_pathway cox1 COX-1 (constitutive) cox_pathway->cox1 cox2 COX-2 (inducible) cox_pathway->cox2 lox5 5-Lipoxygenase (5-LOX) lox_pathway->lox5 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation hpete 5-HPETE lox5->hpete lta4 Leukotriene A4 (LTA4) hpete->lta4 leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) lta4->leukotrienes leukotrienes->inflammation inhibitor This compound Derivatives inhibitor->cox1 inhibitor->cox2 inhibitor->lox5

Figure 1: The arachidonic acid cascade and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

In Vitro COX Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes by measuring the peroxidase activity of the enzyme.

Materials:

  • COX-1 or COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds or reference inhibitor to the designated wells. Control wells should contain the solvent vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) at multiple time points to determine the reaction rate.[6][7]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-LOX Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the 5-LOX enzyme by monitoring the formation of a conjugated diene.

Materials:

  • 5-LOX enzyme (e.g., from potato tubers or recombinant human)

  • Phosphate buffer (e.g., 50 mM, pH 6.3)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a quartz cuvette, mix the phosphate buffer and the test compound or reference inhibitor.

  • Add the 5-LOX enzyme solution and incubate for a short period at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[3][8]

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition and subsequently the IC50 value as described for the COX assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1][9]

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow start Compound Synthesis (this compound Derivatives) invitro In Vitro Screening start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay lox_assay 5-LOX Inhibition Assay invitro->lox_assay ic50 Determine IC50 Values cox_assay->ic50 lox_assay->ic50 invivo In Vivo Testing ic50->invivo paw_edema Carrageenan-Induced Paw Edema (Rat Model) invivo->paw_edema efficacy Evaluate Anti-inflammatory Efficacy paw_edema->efficacy end Lead Compound Identification efficacy->end

Figure 2: A typical workflow for evaluating novel anti-inflammatory agents.

Conclusion

The data and methodologies presented in this guide underscore the potential of this compound derivatives as a promising class of dual COX/LOX inhibitors. Their ability to potently inhibit both key enzymes in the inflammatory cascade suggests a more comprehensive and potentially safer anti-inflammatory profile compared to traditional NSAIDs. Further research, including comprehensive structure-activity relationship (SAR) studies and preclinical safety evaluations, is warranted to optimize these compounds for clinical development. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the therapeutic potential of this exciting class of molecules.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Thiophenacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 3-Thiophenacetic acid analogs, focusing on their anti-inflammatory and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships and experimental workflows, this document aims to be an invaluable resource in the quest for novel therapeutic agents.

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Analogs of this compound, a molecule featuring this heterocyclic core, have garnered significant attention for their diverse pharmacological activities.[3][4] These compounds have shown promise as anti-inflammatory, antimicrobial, and even anticancer agents.[4][5][6] The biological activity of these analogs is intricately linked to the nature and position of various substituents on the thiophene ring and the acetic acid side chain. This guide delves into these structural nuances to provide a clear comparison of their performance.

Comparative Biological Activity of this compound Analogs

The following table summarizes the biological activities of various this compound analogs and related thiophene derivatives, providing a quantitative basis for comparison. The data highlights how modifications to the core structure influence their efficacy as anti-inflammatory and antimicrobial agents.

Compound/AnalogTarget/AssayActivity (IC50/MIC)Reference
Anti-inflammatory Activity
Tiaprofenic acidCOX Enzymes-[7]
TinoridineCOX Enzymes-[7]
Thiophene-based compound 25-LOX enzyme (in vitro)6.0 µM[7]
Thiophene-based compound 35-LOX enzyme (in vitro)6.6 µM[7]
Thiophene derivative 715-LOX-1 enzymeMore efficient than PD-146176[7]
Antimicrobial Activity
Thiophene derivative 13S. aureus3.125 µg/mL (MIC)[8]
Thiazole derivative 3A. fumigatus, F. oxysporum6.25 µg/mL (MIC)[8]
Pyrazolo[1,5-a]pyrimidine 21bA. fumigatus, F. oxysporum6.25 µg/mL (MIC)[8]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria, yeast16 µg/mL (MIC)[9]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria, yeast16 µg/mL (MIC)[9]

Deciphering the Structural Code: Key Structure-Activity Relationships

The biological activity of this compound analogs is governed by specific structural features. The following diagram illustrates the key relationships identified from various studies. The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy substituents, have been frequently associated with enhanced anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][7] For antimicrobial activity, the nature and position of substituents on the thiophene ring play a crucial role in determining the spectrum and potency of action.

SAR_Relationship cluster_core This compound Core cluster_substituents Substituents cluster_activity Biological Activity Core Thiophene Ring Acetic Acid Side Chain R1 Position 2 Substituents Core:head->R1 Influences Activity R2 Position 5 Substituents Core:head->R2 Influences Activity R3 Side Chain Modifications Core:head->R3 Modulates Potency AntiInflammatory Anti-inflammatory (COX/LOX Inhibition) R1->AntiInflammatory Antimicrobial Antimicrobial R1->Antimicrobial R2->AntiInflammatory R2->Antimicrobial R3->AntiInflammatory

Caption: Key structure-activity relationships of this compound analogs.

From Bench to Biological Insight: A Typical Experimental Workflow

The synthesis and evaluation of this compound analogs often follow a structured workflow, beginning with chemical synthesis and culminating in biological activity assessment. The Gewald reaction is a commonly employed method for the synthesis of substituted 2-aminothiophenes, which can then be further modified.[5][6] The following diagram outlines a representative experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Cyclic Ketone, Cyanoacetamide) Gewald Gewald Reaction Start->Gewald Modification Side Chain/Ring Modification Gewald->Modification Purification Purification & Characterization (NMR, Mass Spec) Modification->Purification AntiInflammatoryAssay Anti-inflammatory Assays (e.g., COX/LOX Inhibition) Purification->AntiInflammatoryAssay AntimicrobialAssay Antimicrobial Assays (e.g., MIC Determination) Purification->AntimicrobialAssay DataAnalysis Data Analysis & SAR AntiInflammatoryAssay->DataAnalysis AntimicrobialAssay->DataAnalysis

Caption: Representative experimental workflow for this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs, based on methodologies described in the literature.

Synthesis of 2-Amino-3-carboxamido-4,5-alkylene-thiophenes (Gewald Reaction)

A common synthetic route to produce the thiophene core is the Gewald reaction. A typical procedure involves:

  • A mixture of a cyclic ketone (e.g., cyclopentanone), an active methylene compound (e.g., cyanoacetamide), and elemental sulfur is prepared in a suitable solvent such as ethanol.[5]

  • A catalytic amount of a base, like diethylamine, is added dropwise to the stirred mixture at a controlled temperature (e.g., 45-50°C).[5]

  • The reaction mixture is stirred for a specified period (e.g., 1 hour) and then cooled.[5]

  • The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and recrystallized to yield the desired 2-aminothiophene derivative.[5]

In Vitro Anti-inflammatory Activity Assay (COX/LOX Inhibition)

The anti-inflammatory potential of the synthesized compounds is often evaluated by their ability to inhibit COX and LOX enzymes.

  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.

  • Assay Procedure: The assay is typically performed in a multi-well plate format. The test compounds at various concentrations are pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Detection: The product formation is measured using a suitable method, such as spectrophotometry or fluorometry. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[7]

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Standardized suspensions of test bacteria or fungi are prepared.

  • Broth Microdilution Method: The assay is performed in a 96-well microtiter plate. Serial dilutions of the test compounds are prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

References

A Comparative Guide to Novel Thiophene-Derived Antiseizure Agents: An In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer antiseizure medications continues to be a critical area of research. Thiophene and its derivatives have emerged as a promising scaffold in the design of novel anticonvulsant agents due to their structural similarities to known neuroactive compounds and their ability to interact with key biological targets.[1][2][3] This guide provides a comparative overview of recently developed thiophene-based compounds, summarizing their in-vitro and in-vivo anticonvulsant activities, and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Antiseizure Activity

While comprehensive in-vitro comparative data for a wide range of new thiophene derivatives remains an area of active research, several studies have highlighted promising candidates. The following tables summarize the available quantitative data, primarily from in-vivo models, which are indicative of the antiseizure potential of these compounds.

A recent study focused on a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, identifying compound 33 as a lead with a broad spectrum of anticonvulsant activity.[4] Another series of hybrid compounds combining 3-methylthiophene with a pyrrolidine-2,5-dione core also yielded potent antiseizure agents, with compound 4 being particularly noteworthy.[5][6]

Table 1: In-Vivo Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [4]

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
28 45.358.7>100
30 55.180.2>100
31 38.935.5>100
32 60.548.9>100
33 27.430.8>100

Table 2: In-Vivo Anticonvulsant Activity of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives [5][6]

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)scPTZ Protection at 100 mg/kg
3 >10085.250%
4 62.175.6Not Active
6 >10092.4Not Active
9 >100>100Not Active

In-Vitro Mechanistic Insights

While detailed comparative IC₅₀ values from in-vitro assays are not consistently available in the reviewed literature, several studies allude to the mechanisms of action for these novel thiophene derivatives.

For the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series, binding assays suggest that the most plausible mechanism of action for the lead compound 33 is its interaction with the neuronal voltage-sensitive sodium channel (site 2).[4] Similarly, in-vitro studies on the 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative, compound 4 , indicated a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[5][6]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the evaluation of novel antiseizure agents.

Voltage-Gated Sodium Channel (VGSC) Binding Assay

This assay is crucial for identifying compounds that modulate the activity of voltage-gated sodium channels, a key target for many antiseizure drugs.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat brain tissue in ice-cold buffer p2 Centrifuge homogenate at low speed p1->p2 p3 Centrifuge supernatant at high speed p2->p3 p4 Resuspend pellet (membrane prep) in assay buffer p3->p4 a1 Incubate membrane prep with radioligand (e.g., [³H]batrachotoxinin) p4->a1 a2 Add test compound at various concentrations a1->a2 a3 Incubate to reach equilibrium a2->a3 a4 Separate bound and free radioligand via rapid filtration a3->a4 d1 Quantify radioactivity on filters (scintillation counting) a4->d1 d2 Calculate specific binding d1->d2 d3 Determine IC₅₀ and Ki values d2->d3 G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat cerebral cortex in Tris-HCl buffer p2 Centrifuge and wash pellet multiple times p1->p2 p3 Resuspend final pellet (membrane prep) p2->p3 a1 Incubate membrane prep with radioligand (e.g., [³H]muscimol) p3->a1 a2 Add test thiophene compound a1->a2 a3 Incubate at 4°C a2->a3 a4 Terminate by rapid filtration a3->a4 d1 Measure radioactivity on filters a4->d1 d2 Calculate specific binding (displaced by GABA) d1->d2 d3 Determine IC₅₀ and Ki values d2->d3 G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis c1 Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates c2 Allow cells to adhere and grow c1->c2 t1 Expose cells to various concentrations of test compounds c2->t1 t2 Incubate for 24-48 hours t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate to allow formazan formation a1->a2 a3 Solubilize formazan crystals a2->a3 a4 Measure absorbance at 570 nm a3->a4 d1 Calculate cell viability as a percentage of control a4->d1 d2 Determine the IC₅₀ value d1->d2 G cluster_drug Thiophene Derivative cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome drug Novel Thiophene Antiseizure Agent vgsc Voltage-Gated Sodium Channels drug->vgsc Inhibition vgcc Voltage-Gated Calcium Channels drug->vgcc Inhibition gaba GABA-A Receptor drug->gaba Potentiation inhibition Reduced Neuronal Excitability vgsc->inhibition vgcc->inhibition potentiation Enhanced GABAergic Inhibition gaba->potentiation outcome Antiseizure Effect inhibition->outcome potentiation->outcome

References

Performance Showdown: 3-Thiophenacetic Acid versus Thiol-Based Self-Assembled Monolayers for Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of biosensor performance. This guide provides a comprehensive comparison of 3-Thiophenacetic acid (3TAA) and common thiol-based self-assembled monolayers (SAMs) – specifically thiourea, thioctic acid, and 3-mercaptopropionic acid – in the development of sensitive and reliable biosensors. The following analysis is based on published experimental data to facilitate an informed decision for your specific application.

At a Glance: Performance Metrics

The selection of a surface modification agent significantly impacts a biosensor's analytical performance. Below is a summary of key performance indicators for this compound and its alternatives, derived from various experimental setups.

Surface ModifierBiosensor TypeAnalyteKey Performance Metrics
This compound (3TAA) in Polypyrrole Conductive ElectrotextileBiorecognition Element BindingOptimal Concentration Range: 10–50 mg/mL for increased binding sites. Higher concentrations (≥50 mg/mL) lead to increased resistivity and material brittleness.[1][2][3]
Thiourea Capacitive ImmunosensorAlpha-fetoprotein (AFP)Linear Range: 0.01–10 µg/mL, Detection Limit: 10 ng/mL. Performance is comparable to thioctic acid and 3-mercaptopropionic acid.[4]
Thioctic Acid Capacitive ImmunosensorAlpha-fetoprotein (AFP)Linear Range: 0.01–10 µg/mL, Detection Limit: 10 ng/mL.[4]
3-Mercaptopropionic Acid (MPA) Capacitive ImmunosensorAlpha-fetoprotein (AFP)Linear Range: 0.01–10 µg/mL, Detection Limit: 10 ng/mL.[4]
3-Mercaptopropionic Acid (MPA) Amperometric BiosensorPyruvateLinear Range: 2.5–50 µM, Detection Limit: 1.87 µM.[5]

Delving into the Data: A Closer Look

This compound: Enhancing Conductive Polymer Platforms

A study on the incorporation of 3TAA into a polypyrrole (PPy) matrix on a nonwoven polypropylene fiber platform revealed a direct correlation between 3TAA concentration and the availability of binding sites for biorecognition elements.[1][2][3] The carboxylic acid functional group of 3TAA provides the necessary anchor points for attaching molecules like antibodies.

The investigation showed that increasing the concentration of 3TAA during polymerization led to a larger polypyrrole coating and, consequently, more available binding sites, as indicated by fluorescent output.[1][3] However, this came at the cost of increased material resistivity. The optimal balance for biosensor development was found to be within a concentration range of 10–50 mg/mL of 3TAA.[1][2][3] At concentrations of 50 and 100 mg/mL, the polymer coating became brittle, which could affect the long-term stability of the sensor.[1]

Table 1: Effect of this compound Concentration on Biosensor Platform Characteristics [3]

Concentration of 3TAA (mg/mL)Average Resistivity (Ω·cm)Average Fluorescent Output (RFU)
04.6 ± 0.41.0287 ± 0.0205
13.4 ± 0.11.3870 ± 0.1344
106.3 ± 0.31.4770 ± 0.1875
207.6 ± 0.21.2677 ± 0.1071
509.4 ± 0.61.6453 ± 0.2408
1001,587.4 ± 429.93.9623 ± 1.3675
Thiol-Based Self-Assembled Monolayers: A Comparative Analysis

A direct comparative study of thiourea, thioctic acid, and 3-mercaptopropionic acid for the development of a capacitive immunosensor to detect alpha-fetoprotein (AFP) demonstrated that all three materials yield similar high-performance characteristics.[4] The biosensors exhibited the same linear range (0.01–10 µg/mL) and detection limit (10 ng/mL).[4] This suggests that for this specific application, the choice between these three SAM-forming molecules could be based on factors like cost and stability, with thiourea being highlighted as a cheaper alternative.[4]

Experimental Corner: Protocols for Surface Modification

Protocol 1: Copolymerization of Polypyrrole and this compound

This protocol describes the fabrication of a conductive and functionalized electrotextile for biosensor development.

Materials: [1]

  • Nonwoven polypropylene microfibers

  • Pyrrole (10% v/v solution)

  • This compound (3TAA)

  • Iron (III) chloride (FeCl₃) as an oxidant

  • 5-sulfosalicylic acid (5SSA) as a dopant

  • Deionized water as the reaction solvent

Procedure: [1][6]

  • Cut circular discs (1.2 cm diameter) from the nonwoven polypropylene microfiber fabric.

  • Prepare a monomer solution of 10% (v/v) pyrrole in deionized water.

  • Add the desired concentration of 3TAA (ranging from 0 to 100 mg/mL) to the pyrrole solution.

  • Immerse the polypropylene discs in the monomer-3TAA solution.

  • Initiate polymerization by adding 0.1 M FeCl₃ to the solution.

  • Allow the reaction to proceed for 30 minutes with constant agitation.

  • Wash the resulting coated discs with deionized water and dry at room temperature.

Protocol 2: Fabrication of a Self-Assembled Monolayer-Based Immunosensor

This protocol outlines the general steps for creating an immunosensor using a thiol-based self-assembled monolayer on a gold electrode.

Materials:

  • Gold electrode

  • Thiol compound (e.g., thiourea, thioctic acid, or 3-mercaptopropionic acid)

  • Ethanol for cleaning

  • Phosphate buffered saline (PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Specific antibody for the target analyte

  • Bovine serum albumin (BSA) for blocking

Procedure:

  • Clean the gold electrode surface thoroughly, typically with piranha solution or by electrochemical cleaning, followed by rinsing with deionized water and ethanol.

  • Immerse the clean gold electrode in a solution of the chosen thiol compound (e.g., in ethanol) for a sufficient time (typically several hours to overnight) to allow for the formation of a self-assembled monolayer.

  • Rinse the electrode with ethanol and then PBS to remove any unbound thiol molecules.

  • Activate the carboxylic acid groups of the SAM (for thioctic acid and 3-mercaptopropionic acid) by incubating the electrode in a solution of EDC and NHS.

  • Immobilize the specific antibody by incubating the activated electrode in a solution containing the antibody. The primary amine groups on the antibody will react with the activated carboxyl groups on the SAM to form a stable amide bond.

  • Block any remaining active sites on the surface to prevent non-specific binding by incubating the electrode in a solution of BSA.

  • The biosensor is now ready for the detection of the target analyte.

Visualizing the Process: Workflows and Pathways

experimental_workflow_3TAA cluster_preparation Substrate Preparation cluster_polymerization Copolymerization cluster_finalization Finalization start Start: Polypropylene Microfiber Sheet cut Cut into 1.2 cm Discs start->cut mix Prepare Pyrrole & 3TAA Solution cut->mix immerse Immerse Discs in Solution mix->immerse add_oxidant Add FeCl3 to Initiate Polymerization immerse->add_oxidant agitate Agitate for 30 min add_oxidant->agitate wash Wash with Deionized Water agitate->wash dry Dry at Room Temperature wash->dry ready Functionalized Biosensor Platform Ready dry->ready

Figure 1. Experimental workflow for the preparation of a 3TAA-functionalized conductive electrotextile biosensor.

sam_biosensor_workflow cluster_surface_prep Surface Preparation cluster_sam_formation SAM Formation cluster_bio_immobilization Bioreceptor Immobilization cluster_detection Detection start Start: Gold Electrode clean Clean Electrode Surface start->clean immerse_thiol Immerse in Thiol Solution clean->immerse_thiol rinse Rinse Excess Thiols immerse_thiol->rinse activate Activate Carboxyl Groups (EDC/NHS) rinse->activate add_antibody Incubate with Antibody Solution activate->add_antibody block Block with BSA add_antibody->block ready Biosensor Ready for Analyte Detection block->ready

Figure 2. General experimental workflow for the fabrication of a SAM-based biosensor.

antibody_immobilization_pathway surface Gold Surface Thiol SAM with -COOH edc_nhs EDC/NHS Activation surface:f1->edc_nhs 1. Activation activated_surface Gold Surface Activated SAM with NHS-ester edc_nhs->activated_surface:f1 antibody Antibody -NH2 group activated_surface:f1->antibody:f1 2. Covalent Bonding immobilized_antibody Gold Surface Covalently Bound Antibody antibody->immobilized_antibody:f1

Figure 3. Signaling pathway for antibody immobilization on a carboxyl-terminated self-assembled monolayer.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Thiophenacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-Thiophenacetic acid, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, immediate safety and logistical information, outlining a procedural, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Hazard Profile

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.

Step 2: Labeling of Waste Containers

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards associated with the compound.

Step 3: Storage of Waste

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[3] Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area.[4][5][6]

Step 4: Professional Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][7] Provide them with a full characterization of the waste.

Quantitative Data for Disposal Management

While specific quantitative limits for the disposal of this compound are subject to local and institutional regulations, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.

ParameterGuideline
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous waste.[3][6]
Acutely Hazardous Waste Limit in SAA Up to 1 quart of liquid or 1 kilogram of solid acutely toxic chemical waste (P-list).[5]
pH for Aqueous Waste (General) For corrosive wastes, the pH is typically less than or equal to 2 or greater than or equal to 12.5.[5] Neutralization to a less hazardous pH range is required before considering any further steps, as guided by EHS.

Experimental Protocols: Neutralization (When Permissible)

It is critical to consult with your institution's EHS department to obtain an approved neutralization protocol before attempting this procedure. Unauthorized treatment of hazardous waste is illegal and unsafe.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label Label Container Clearly: 'Hazardous Waste' 'this compound' segregate->label store Store in a Designated Satellite Accumulation Area label->store consult_ehs Consult Institutional EHS for Disposal/Neutralization Protocol store->consult_ehs neutralization_approved Is In-Lab Neutralization Permitted and Protocol Available? consult_ehs->neutralization_approved neutralize Follow Approved Protocol for Neutralization by Trained Personnel neutralization_approved->neutralize Yes professional_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor neutralization_approved->professional_disposal No collect_neutralized Collect Neutralized Waste as Instructed by EHS neutralize->collect_neutralized collect_neutralized->professional_disposal end End: Waste Disposed professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 3-Thiophenacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 3-Thiophenacetic acid is paramount. This guide provides immediate, procedural, and step-by-step information for its operational use and disposal, ensuring laboratory safety and building trust in chemical handling protocols.

Chemical Identification and Properties:

PropertyValue
Chemical Name 3-Thiopheneacetic acid
Synonyms 3-Thienylacetic acid
CAS Number 6964-21-2
Molecular Formula C6H6O2S
Molecular Weight 142.17 g/mol
Appearance Beige to white solid/crystalline powder
Odor No information available
Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields, tightly sealing safety goggles, or a face shield.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-resistant, impervious gloves.Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Skin and Body Protection Lab coat, flame-retardant antistatic protective clothing, chemical-resistant apron, and boots.Protective clothing should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls if risk assessment shows it's necessary.[3][4][5]

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Work under a chemical fume hood. Do not inhale the substance.

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Avoid formation of dust and aerosols.[1][6] Provide appropriate exhaust ventilation where dust is formed.[6]

    • Keep away from open flames, hot surfaces, and sources of ignition.

    • Wash hands and face thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][6]

    • Keep the container tightly closed.[1][6]

    • Store in a locked up area accessible only to qualified or authorized personnel.

Accidental Release Measures:

  • Personal Precautions:

    • Use personal protective equipment.[6]

    • Evacuate personnel to safe areas.[6]

    • Ensure adequate ventilation.[6]

    • Avoid breathing dust, vapors, mist, or gas.[6]

  • Environmental Precautions:

    • Do not let the product enter drains.[6]

  • Methods for Cleaning Up:

    • Pick up and arrange disposal without creating dust.[6]

    • Sweep up and shovel the material into suitable, closed containers for disposal.[1][6]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.

  • For small spills of acidic solutions, neutralization with a suitable base to a pH between 5.5 and 9.5 may be possible before drain disposal, but only if the user is trained and comfortable with the procedure.[7] However, given the other hazards of this compound, disposal as chemical waste is the recommended route.[7]

First Aid Measures:

Exposure RouteFirst Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][8]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if skin irritation persists.[1][8] Take off contaminated clothing and wash it before reuse.[1]
If inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][8] If not breathing, give artificial respiration.[1]
If swallowed Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][8]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow diagram for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.